Product packaging for 3,3-dimethoxytetrahydro-4H-pyran-4-one(Cat. No.:CAS No. 1785762-24-4)

3,3-dimethoxytetrahydro-4H-pyran-4-one

Cat. No.: B1430457
CAS No.: 1785762-24-4
M. Wt: 160.17 g/mol
InChI Key: KMBWFWYBQAHQAZ-UHFFFAOYSA-N
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Description

3,3-dimethoxytetrahydro-4H-pyran-4-one is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1430457 3,3-dimethoxytetrahydro-4H-pyran-4-one CAS No. 1785762-24-4

Properties

IUPAC Name

3,3-dimethoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-7(10-2)5-11-4-3-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBWFWYBQAHQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Substituted Tetrahydro-4H-pyran-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are important heterocyclic compounds in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common motif in many natural products and biologically active molecules.[1] The ketone functionality at the 4-position provides a reactive site for various chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and reactivity of tetrahydro-4H-pyran-4-one.

Chemical and Physical Properties

Tetrahydro-4H-pyran-4-one is a colorless to light yellow liquid with a mild, fruity odor.[4][5] It is soluble in many organic solvents but has limited solubility in water.[4][5] The key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Tetrahydro-4H-pyran-4-one

PropertyValueReference(s)
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol [6]
Boiling Point166 - 166.5 °C @ 760 mmHg[7]
Density1.084 g/mL at 25 °C
Refractive Indexn20/D 1.452
Flash Point55 - 56 °C (131 - 132.8 °F) - closed cup[7]
AppearanceColorless to light yellow liquid[4][7]

Table 2: Spectroscopic Data of Tetrahydro-4H-pyran-4-one

SpectroscopyDataReference(s)
¹H NMR Spectral data available.[8]
¹³C NMR Spectral data available.[9]
IR Spectral data available.[6][10]
Mass Spec Molecular Ion: 100[8][11]

Table 3: Safety and Hazard Information for Tetrahydro-4H-pyran-4-one

HazardDescriptionReference(s)
GHS PictogramGHS02 (Flammable)
Signal WordWarning
Hazard StatementsH226: Flammable liquid and vapor[6]
Precautionary StatementsP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]
Incompatible MaterialsStrong oxidizing agents, Strong bases[7]

Synthesis and Experimental Protocols

Several synthetic routes to tetrahydro-4H-pyran-4-one have been reported. A common challenge in its synthesis is its high water solubility, which can complicate purification.[1]

2.1. Two-Stage Synthesis from 3-Chloropropionyl Chloride

A convenient preparation of tetrahydro-4H-pyran-4-one involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[12][13]

  • Step 1: Synthesis of 1,5-dichloro-3-pentanone

    • Reactants: 3-chloropropionyl chloride, ethylene, aluminum trichloride.[13]

    • Procedure: 3-chloropropionyl chloride and aluminum trichloride are added to a reaction kettle. Ethylene gas is then introduced while stirring, and the temperature is controlled at below 10 °C.[13]

    • Work-up: Water and hydrochloric acid are added to the reaction kettle, which is cooled to 0 °C. The reaction solution is then added to water, stirred, and layered to obtain 1,5-dichloro-3-pentanone.[13]

  • Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

    • Reactants: 1,5-dichloro-3-pentanone, water, phosphoric acid, sodium dihydrogen phosphate.[13]

    • Procedure: Water, phosphoric acid, sodium dihydrogen phosphate, and 1,5-dichloro-3-pentanone are added to a reaction kettle and heated under reflux.[13]

    • Purification: After the reaction is complete, the crude product is obtained and purified by vacuum rectification.[13]

2.2. Synthesis from Bis(2-chloroethyl) Ether

Another method involves the reaction of bis(2-chloroethyl) ether.

  • Reactants: Bis(2-chloroethyl) ether, ethanol, Zr-Ce-Ti-Al composite oxide, cesium iodide, carbon dioxide, water.[14]

  • Procedure: Bis(2-chloroethyl) ether is dissolved in ethanol, and Zr-Ce-Ti-Al composite oxide and cesium iodide are added. The mixture is heated to 90 °C, and water is added, followed by the introduction of CO₂ under stirring at a controlled pressure of 1.1 MPa.[14]

  • Purification: After the reaction, the mixture is cooled to room temperature, filtered, and ethanol and water are distilled off under reduced pressure. The final product is obtained by recrystallization from an ethyl acetate/petroleum ether system, yielding a purity of 99.7% and a product yield of 95.9%.[14]

Chemical Reactivity

The ketone group in tetrahydro-4H-pyran-4-one is the primary site of reactivity, undergoing nucleophilic additions and condensation reactions. The ether oxygen in the ring also influences its reactivity.[5]

3.1. Condensation Reactions

Tetrahydro-4H-pyran-4-one can undergo aldol condensation with aromatic aldehydes to form mono- and dissymmetric bisarylidene derivatives.[12] This reaction can be performed in a one-pot method, providing high yields of either the monoarylidene intermediate or the final bisarylidene product in short reaction times.[12]

3.2. Ketalization

The ketone can be protected as a ketal, for example, by reacting with an alcohol in the presence of an acid catalyst. The formation of 3,3-dimethoxytetrahydro-4H-pyran-4-one would involve the ketalization of a precursor diketone or a related synthetic strategy, though specific protocols for this compound are not readily found.

Visualizations

Diagram 1: Synthesis of Tetrahydro-4H-pyran-4-one from 3-Chloropropionyl Chloride

G Synthesis of Tetrahydro-4H-pyran-4-one A 3-Chloropropionyl Chloride + Ethylene B 1,5-dichloro-3-pentanone A->B AlCl3 C Tetrahydro-4H-pyran-4-one B->C H2O, H3PO4, NaH2PO4, reflux

Caption: Two-step synthesis of tetrahydro-4H-pyran-4-one.

Diagram 2: General Reactivity of Tetrahydro-4H-pyran-4-one

G Reactivity of Tetrahydro-4H-pyran-4-one A Tetrahydro-4H-pyran-4-one B Mono- and Bisarylidene Derivatives A->B Aldol Condensation (Aromatic Aldehydes) C Spiro Compounds A->C Reaction with Dinucleophiles D Tetrahydro-4H-pyran-4-ol A->D Reduction (e.g., NaBH4)

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3,3-Dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a proposed synthetic route for the novel compound 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the limited availability of experimental data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from the analogous precursor, tetrahydro-4H-pyran-4-one, to provide a comprehensive analytical and synthetic framework.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of tetrahydro-4H-pyran-4-one and the expected electronic effects of the geminal methoxy groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.90t, J = 5.5 Hz2HH-5
~3.80s2HH-2
~3.30s6H-OCH₃
~2.50t, J = 5.5 Hz2HH-6

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~205C=O (C-4)
~100C(OCH₃)₂ (C-3)
~70C-5
~65C-2
~50-OCH₃
~45C-6

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H (alkane) stretching
~1730StrongC=O (ketone) stretching
~1100-1000StrongC-O (ether/ketal) stretching

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
160[M]⁺ (Molecular Ion)
129[M - OCH₃]⁺
101[M - CO - OCH₃]⁺ or [M - C₂H₅O₂]⁺
71[M - C₃H₅O₃]⁺ (from cleavage of the pyran ring)

Proposed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound from tetrahydro-4H-pyran-4-one via an acid-catalyzed ketalization reaction.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow reactant Tetrahydro-4H-pyran-4-one product This compound reactant->product Ketalization reagents Methanol Trimethyl Orthoformate p-Toluenesulfonic Acid (cat.)

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally related molecules and established NMR principles to offer a robust, predicted spectrum. This information is valuable for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts and coupling constants observed in analogous structures such as tetrahydro-4H-pyran-4-one, 1,3-dioxanes, and cyclohexanones. The electronegativity of the oxygen atoms in the pyran ring and the methoxy groups, along with the anisotropic effect of the carbonyl group, are the primary factors influencing the predicted chemical shifts.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~ 4.0Singlet-
H-5~ 2.5Triplet~ 6-8
H-6~ 3.8Triplet~ 6-8
-OCH₃~ 3.3Singlet-

Structural Analysis and Signal Assignment

H-2 Protons: The two protons on the carbon adjacent to the gem-dimethoxy group (C-2) are expected to be the most downfield of the ring protons, appearing around 4.0 ppm. This significant downfield shift is due to the strong deshielding effect of the two adjacent oxygen atoms of the acetal. With no adjacent protons to couple with (C-3 is quaternary), the signal for the H-2 protons is predicted to be a singlet.

H-5 Protons: The protons at the C-5 position are alpha to the carbonyl group. In cyclohexanone, protons alpha to the carbonyl typically appear around 2.3-2.5 ppm.[1][2] Therefore, the H-5 protons in this pyranone derivative are predicted to resonate in a similar region, around 2.5 ppm. These protons will be coupled to the adjacent H-6 protons, resulting in a triplet, assuming a typical vicinal coupling constant of 6-8 Hz.

H-6 Protons: The protons at the C-6 position are adjacent to the ring oxygen. In tetrahydropyran, these protons typically appear around 3.5-4.0 ppm. The H-6 protons in the target molecule will be coupled to the H-5 protons, leading to a predicted triplet signal around 3.8 ppm, with a coupling constant similar to that of the H-5 protons.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. Their chemical shift is predicted to be around 3.3 ppm, which is a typical value for methoxy groups in acetals.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a standard ¹H NMR acquisition protocol would be as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters would include:

    • A 90° pulse angle.

    • A relaxation delay of 1-2 seconds.

    • An acquisition time of 2-3 seconds.

    • A sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the predicted structure.

Visualization of Predicted ¹H NMR Spin System

The logical relationships and coupling interactions of the protons in this compound can be visualized using a spin system diagram. The following DOT script generates a graphical representation of the predicted proton environment and their couplings.

1H_NMR_Spin_System_of_3_3-dimethoxytetrahydro-4H-pyran-4-one H2 H-2 (~4.0 ppm, s) H5 H-5 (~2.5 ppm, t) H6 H-6 (~3.8 ppm, t) H5->H6 J = ~6-8 Hz OCH3 -OCH₃ (~3.3 ppm, s)

Predicted ¹H NMR spin system and couplings.

This diagram illustrates the distinct proton environments within the molecule. The red bidirectional arrow between H-5 and H-6 signifies their mutual spin-spin coupling, which gives rise to the triplet multiplicity for both signals. The H-2 and -OCH₃ protons are shown as uncoupled singlets.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,3-Dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy to predict and interpret the chemical shifts and structural features of the molecule. This information is invaluable for the identification, characterization, and quality control of this heterocyclic compound in research and development settings.

Predicted ¹³C NMR Spectroscopic Data

The structure of this compound contains six unique carbon environments. The predicted chemical shifts are based on the influence of adjacent functional groups, including a ketone, an acetal, and an ether linkage within the pyran ring. The application of Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is essential for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[1][2][3][4]

A summary of the predicted ¹³C NMR data is presented in the table below.

Carbon AtomCarbon TypeDEPT-135 MultiplicityPredicted Chemical Shift (δ, ppm)
C2Methylene (-O-CH₂-)Negative65 - 75
C3Acetal Quaternary (-O-C-O-)Absent95 - 105
C4Ketone Carbonyl (C=O)Absent200 - 210
C5Methylene (-CH₂-C=O)Negative40 - 50
C6Methylene (-O-CH₂-)Negative60 - 70
C7, C8Methoxy (-O-CH₃)Positive48 - 55

Molecular Structure and Predicted ¹³C NMR Spectrum

The following diagrams illustrate the molecular structure with atom numbering and a graphical representation of the predicted ¹³C NMR spectrum.

molecular_structure cluster_molecule This compound C4 O C4_double = C4_C C4 C3 C3 C4_C->C3 C2 C2 C3->C2 OCH3_1 O-C7H3 C3->OCH3_1 OCH3_2 O-C8H3 C3->OCH3_2 O_ring O C6 C6 O_ring->C6 C2->O_ring C5 C5 C6->C5 C5->C4_C

Caption: Molecular structure of this compound with carbon numbering.

predicted_nmr_spectrum cluster_spectrum Predicted 13C NMR Spectrum C4 C4 (C=O) 200-210 ppm C3 C3 (Acetal) 95-105 ppm C2 C2 (-O-CH2-) 65-75 ppm C6 C6 (-O-CH2-) 60-70 ppm C7_C8 C7, C8 (-OCH3) 48-55 ppm C5 C5 (-CH2-C=O) 40-50 ppm

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Experimental Protocol for ¹³C NMR Analysis

A standard experimental procedure for acquiring the ¹³C NMR spectrum of this compound is detailed below.

Objective: To obtain a high-resolution ¹³C NMR spectrum and a DEPT-135 spectrum to confirm the carbon skeleton and the number of attached protons for each carbon atom.

Materials and Equipment:

  • Sample of this compound (5-20 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe for ¹³C frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹³C NMR Spectrum Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Typical parameters include:

      • Spectral width: ~250 ppm (0-250 ppm)

      • Pulse angle: 30-45 degrees

      • Relaxation delay (d1): 2-5 seconds

      • Number of scans: 128 or higher, depending on sample concentration.

    • Acquire the Free Induction Decay (FID).

  • DEPT-135 Spectrum Acquisition:

    • Set up a DEPT-135 pulse sequence.

    • Use similar spectral width and acquisition parameters as the standard ¹³C experiment.

    • The DEPT-135 experiment will yield a spectrum where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons will be absent.[2][3][4]

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs for both experiments.

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm) as a reference.

    • Integrate the peaks (note: ¹³C integration is not always quantitative under standard conditions).

    • Analyze the chemical shifts and multiplicities to assign each peak to a specific carbon atom in the molecule.

Interpretation of Predicted Data

The predicted chemical shifts are consistent with the electronic environments of the carbon atoms in this compound.

  • C4 (Ketone): The carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (200-210 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen.[5] This peak will be absent in the DEPT-135 spectrum as it is a quaternary carbon.[2]

  • C3 (Acetal): The quaternary carbon of the acetal group is also significantly deshielded by two single-bonded oxygen atoms, with a predicted chemical shift in the range of 95-105 ppm.[6] This signal will also be absent in the DEPT-135 spectrum.

  • C2 and C6 (Methylene adjacent to ring oxygen): These methylene carbons are part of an ether linkage and are therefore deshielded, with expected signals between 60-75 ppm. They will appear as negative peaks in the DEPT-135 spectrum.

  • C5 (Methylene alpha to ketone): The methylene carbon adjacent to the carbonyl group is moderately deshielded and is predicted to resonate between 40-50 ppm. This will also be a negative peak in the DEPT-135 spectrum.

  • C7 and C8 (Methoxy): The two equivalent methoxy carbons are shielded relative to the ring carbons but are still influenced by the attached oxygen. Their signal is expected in the 48-55 ppm region and will appear as a positive peak in the DEPT-135 spectrum.

This comprehensive analysis provides a robust framework for the ¹³C NMR-based characterization of this compound, aiding in its unambiguous identification and structural verification in various scientific applications.

References

Mass Spectrometry of 3,3-Dimethoxytetrahydro-4H-pyran-4-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of direct literature data for this specific molecule, this guide extrapolates from the well-established fragmentation patterns of cyclic ketones and acetals. It outlines a proposed fragmentation pathway under electron ionization (EI) conditions, details a general experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents key data in a structured format for clarity and comparative purposes. This document serves as a foundational resource for researchers anticipating the analysis of this compound and similar chemical structures.

Introduction

This compound is a heterocyclic compound featuring both a ketone and an acetal functional group within a pyran ring structure. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices, particularly in the context of drug development and metabolic studies. Mass spectrometry, a powerful analytical technique, provides vital information regarding a molecule's mass and structural features through controlled fragmentation. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common ionization technique used in GC-MS.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by both the cyclic ketone and the geminal dimethoxy (acetal) functionalities. The molecular ion (M+•) is anticipated to be of low abundance or potentially absent, a common characteristic for acetals. The fragmentation will likely proceed through several key pathways initiated by the ionization of one of the oxygen atoms.

A primary fragmentation pathway for cyclic ketones is α-cleavage , the breaking of a bond adjacent to the carbonyl group. In this molecule, this would involve the cleavage of the C4-C5 or C3-C4 bond.

Another significant fragmentation pathway is driven by the acetal group. The presence of two alkoxy groups on the same carbon atom provides a powerful initiation site for fragmentation. This typically involves the loss of a methoxy radical (•OCH3) or a molecule of methanol (CH3OH).

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M [M]+• m/z = 160 F1 m/z = 129 M->F1 - •OCH3 F2 m/z = 101 F1->F2 - CO F4 m/z = 59 F1->F4 - C4H4O F3 m/z = 71 F2->F3 - CH2O experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg in 1 mL solvent) Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 1 µL (Split 20:1) Filter->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Data Acquisition Detect->Acquire Analyze Spectral Analysis Acquire->Analyze Identify Compound Identification Analyze->Identify

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction of its IR absorption bands based on the analysis of its functional groups and data from analogous compounds. This document is intended to assist researchers in identifying and characterizing this molecule and similar chemical structures.

Predicted Infrared Spectroscopy Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone, an ether within the pyran ring, and an acetal (dimethoxy group). The predicted vibrational frequencies and their assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~2960-2850Medium-StrongC-H stretchingAliphatic (CH₂, CH₃)
~1715StrongC=O stretchingKetone (in a six-membered ring)
~1470-1440MediumC-H bendingAliphatic (CH₂)
~1380Medium-WeakC-H bendingMethyl (CH₃)
~1200-1000StrongC-O-C stretchingEther and Acetal

Note: The fingerprint region (below 1500 cm⁻¹) will likely contain a complex series of absorptions corresponding to various bending and stretching modes that are unique to the molecule's overall structure.

Interpretation of the Spectrum

The most prominent feature in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretch of the ketone. For saturated six-membered cyclic ketones, this absorption typically appears around 1715 cm⁻¹[1][2][3][4]. The presence of two electron-donating methoxy groups at the adjacent carbon atom may slightly lower this frequency.

The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2960-2850 cm⁻¹ region[2]. The ether and acetal C-O-C stretching vibrations will produce strong and broad absorptions in the 1200-1000 cm⁻¹ range. These bands are often complex due to the coupling of various C-O and C-C stretching modes.

Experimental Protocols

The following is a detailed protocol for obtaining the infrared spectrum of this compound, assuming it is a solid or liquid at room temperature.

Sample Preparation (Thin Film Method for Solids)
  • Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent with minimal IR absorption in the regions of interest (e.g., chloroform or dichloromethane).

  • Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

  • Assembly: Place the salt plate in the sample holder of the IR spectrometer.

Sample Preparation (Neat Liquid Method)
  • Application: Place a single drop of the neat liquid sample onto the center of a clean, dry salt plate.

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Mounting: Carefully place the assembled salt plates into the sample holder of the IR spectrometer.

Data Acquisition
  • Background Scan: With the sample chamber empty, perform a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, the data can be processed to adjust the baseline and label the peaks of interest.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a general workflow for the analysis and interpretation of an IR spectrum, which is applicable to this compound.

IR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Interpretation SamplePrep Sample Preparation BackgroundScan Background Scan SamplePrep->BackgroundScan SampleScan Sample Scan BackgroundScan->SampleScan IdentifyPeaks Identify Key Peaks SampleScan->IdentifyPeaks AssignGroups Assign Functional Groups IdentifyPeaks->AssignGroups CompareReference Compare with Reference Spectra AssignGroups->CompareReference ProposeStructure Propose Structure AssignGroups->ProposeStructure ConfirmStructure Confirm with Other Techniques (NMR, MS) CompareReference->ConfirmStructure ProposeStructure->CompareReference

Caption: Workflow for IR Spectrum Analysis.

References

An In-depth Technical Guide on the Physical Properties of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the limited availability of experimental data for this specific compound in public literature, this document provides a comparative analysis of its structurally related analogs. Furthermore, it outlines standardized experimental protocols for the determination of key physical and spectral properties, offering a foundational framework for researchers synthesizing or working with this and similar pyranone derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the pyranone class. While pyranone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive natural products, the specific physical and chemical characteristics of many derivatives, including this compound, remain largely uncharacterized in peer-reviewed literature. This guide aims to bridge this information gap by providing data on analogous compounds and detailing the necessary experimental procedures for the characterization of the title compound.

Comparative Physicochemical Data of Pyranone Analogs

To provide a frame of reference for the anticipated properties of this compound, the following table summarizes the known physical properties of its close structural analogs. These compounds share the core tetrahydropyranone ring system, with variations in substitution that influence their physical characteristics.

PropertyTetrahydro-4H-pyran-4-one3-Methoxy-2-methyl-4H-pyran-4-one(S)-3-methoxytetrahydro-4H-pyran-4-oneThis compound
CAS Number 29943-42-8[1][2]4780-14-7[3][4]1464985-83-8Not Available
Molecular Formula C₅H₈O₂[1][2]C₇H₈O₃[3][5]C₆H₁₀O₃C₇H₁₂O₄
Molecular Weight 100.12 g/mol [1][2]140.14 g/mol [3][5]130.14 g/mol 160.17 g/mol
Boiling Point 166-166.5 °C[6]279-280 °C (est.)[7]Not AvailableNot Determined
Density 1.084 g/mL at 25 °C[6]Not AvailableNot AvailableNot Determined
Refractive Index (n20/D) 1.452Not AvailableNot AvailableNot Determined
Appearance Colorless transparent liquid[1]Not AvailableNot AvailableNot Determined
XLogP3-AA -0.5[2]0.7[3][5]Not AvailableNot Determined

Note: "Not Available" indicates that the data is not readily found in the searched public databases. "Not Determined" signifies that no experimental data for this compound is available.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments required to determine the physical and structural properties of this compound.

This protocol is applicable if the compound is a solid at room temperature.

  • Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes (sealed at one end), thermometer, and a heating source (e.g., Bunsen burner or heating block).[8][9][10]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[10]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9]

    • The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated digital melting point apparatus.[8]

    • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

    • The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[10] The melting point is reported as the range t₁ - t₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[8]

This protocol is suitable for liquid samples.

  • Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, Thiele tube or an aluminum heating block, and a heat source.[11][12]

  • Procedure:

    • A few milliliters of the liquid sample are placed in a fusion tube.

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[11]

    • The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12]

    • The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]

NMR spectroscopy is essential for structural elucidation.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg may be required.[14]

    • The solvent should completely dissolve the sample and its residual peaks should not interfere with the signals of interest.[15]

    • The solution is transferred to a clean NMR tube to a height of 4.0 to 5.0 cm.[15]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • Standard ¹H and ¹³C NMR spectra are acquired. Further experiments like COSY, HSQC, and HMBC can be performed to establish connectivity and assign signals unambiguously.[16]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Sample Preparation:

    • The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[17]

    • This stock solution is then diluted to a final concentration of about 10-100 µg/mL.[17]

    • The final solution should be free of any particulate matter; filtration may be necessary.[17]

  • Data Acquisition:

    • The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

    • The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).[18]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between this compound and its analogs for which physical property data is available.

G cluster_target Target Compound cluster_analogs Structural Analogs with Known Properties This compound This compound Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one This compound->Tetrahydro-4H-pyran-4-one Removal of two methoxy groups (S)-3-methoxytetrahydro-4H-pyran-4-one (S)-3-methoxytetrahydro-4H-pyran-4-one This compound->(S)-3-methoxytetrahydro-4H-pyran-4-one Removal of one methoxy group 3-Methoxy-2-methyl-4H-pyran-4-one 3-Methoxy-2-methyl-4H-pyran-4-one Tetrahydro-4H-pyran-4-one->3-Methoxy-2-methyl-4H-pyran-4-one Addition of methoxy and methyl groups and unsaturation

Structural relationships of the target compound and its analogs.

References

Navigating the Synthesis and Potential of 3,3-dimethoxytetrahydro-4H-pyran-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3,3-dimethoxytetrahydro-4H-pyran-4-one is a unique heterocyclic compound that, despite its potential as a building block in medicinal chemistry and materials science, remains largely unexplored in scientific literature. To date, a specific CAS number for this compound has not been publicly registered, indicating its novelty and the absence of commercial suppliers. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a theoretical framework for the synthesis, characterization, and potential applications of this intriguing molecule. The information presented herein is based on established chemical principles and data from structurally related compounds.

Chemical Identity and Physicochemical Properties

While experimental data for this compound is not available, its basic properties can be predicted from its structure. These theoretical values are crucial for planning its synthesis and purification.

PropertyPredicted Value
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Solubility Predicted to be soluble in common organic solvents like methanol, ethanol, and dichloromethane

Proposed Synthesis and Experimental Protocols

The synthesis of this compound presents a unique chemical challenge due to the geminal dimethoxy substitution adjacent to the carbonyl group. A plausible synthetic approach would involve the α,α-dihalogenation of the commercially available tetrahydro-4H-pyran-4-one, followed by nucleophilic substitution with sodium methoxide.

Experimental Protocol: Two-Step Synthesis

Step 1: α,α-Dibromination of tetrahydro-4H-pyran-4-one

  • To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of acid (e.g., HBr).

  • Slowly add bromine (2 equivalents) to the reaction mixture at room temperature while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-dibromotetrahydro-4H-pyran-4-one.

Step 2: Nucleophilic Substitution with Sodium Methoxide

  • Prepare a solution of sodium methoxide (excess, e.g., 4-5 equivalents) in dry methanol under an inert atmosphere.

  • Add the crude 3,3-dibromotetrahydro-4H-pyran-4-one dropwise to the sodium methoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir until completion, monitoring by TLC or GC-MS.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one step1 α,α-Dibromination (Br2, HBr catalyst) start->step1 intermediate 3,3-Dibromotetrahydro- 4H-pyran-4-one step1->intermediate step2 Nucleophilic Substitution (NaOMe, Methanol) intermediate->step2 purification Purification (Column Chromatography) step2->purification end 3,3-Dimethoxytetrahydro- 4H-pyran-4-one purification->end

Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data for Characterization

The successful synthesis of the target compound would be confirmed through various spectroscopic techniques. The expected data, based on its structure and comparison with related compounds, are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two equivalent methoxy groups (singlet, ~3.3-3.5 ppm), and methylene protons of the pyran ring.
¹³C NMR A signal for the carbonyl carbon (~200-210 ppm), the quaternary carbon at the 3-position, methoxy carbons (~50-55 ppm), and pyran ring methylene carbons.
IR Spectroscopy A strong absorption band for the C=O stretch (~1720-1740 cm⁻¹), and C-O stretching bands.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 160.07, and characteristic fragmentation patterns.

Potential Biological Activities and Drug Development Applications

The 4H-pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

Biological Activity of Pyran DerivativesTherapeutic Area
Antimicrobial & Antifungal[1]Infectious Diseases
Antiviral (including anti-influenza)[1]Virology
Anticancer & Antitumor[2]Oncology
Anti-inflammatoryImmunology
NeuroprotectiveNeurology

The introduction of the geminal dimethoxy group at the 3-position could modulate the pharmacokinetic and pharmacodynamic properties of the pyran scaffold, potentially leading to compounds with enhanced potency, selectivity, or metabolic stability.

Biological_Potential core 4H-Pyran Scaffold antimicrobial Antimicrobial core->antimicrobial antiviral Antiviral core->antiviral anticancer Anticancer core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory neuroprotective Neuroprotective core->neuroprotective

Biological activities associated with the 4H-pyran core structure.

References

Stability of 3,3-dimethoxytetrahydro-4H-pyran-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental stability data for 3,3-dimethoxytetrahydro-4H-pyran-4-one is not publicly available. This guide provides a comprehensive stability assessment based on the chemical functionalities present in the molecule and established principles of drug degradation. The experimental protocols described are derived from regulatory guidelines and best practices for stability testing of analogous pharmaceutical compounds.

Executive Summary

This compound is a heterocyclic compound featuring a tetrahydropyranone core substituted with a ketal functional group. Its stability profile is of critical interest for its potential applications in drug development, where understanding degradation pathways is essential for ensuring product quality, safety, and efficacy. This document outlines the theoretical stability of this molecule, focusing on its susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation. Detailed experimental protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines are provided to enable researchers to generate robust stability data. The anticipated degradation pathways are visualized to aid in the identification of potential degradants.

Chemical Structure and Functional Group Analysis

The stability of this compound is primarily dictated by its constituent functional groups: a cyclic ketone, a cyclic ether (the tetrahydropyran ring), and a geminal diether, which forms a ketal.

  • Ketal Group (3,3-dimethoxy): This is anticipated to be the most labile functional group, particularly under acidic conditions. Ketal hydrolysis is a well-documented degradation pathway.

  • Tetrahydro-4H-pyran-4-one Ring: The cyclic ether is generally stable but can be susceptible to oxidation. The ketone functionality is relatively stable but can undergo reactions under extreme conditions.

Potential Degradation Pathways

Based on the functional group analysis, the following degradation pathways are predicted for this compound.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation route, particularly in acidic environments. The ketal is susceptible to acid-catalyzed hydrolysis, which would lead to the corresponding ketone.

G Fig. 1: Proposed Acid-Catalyzed Hydrolytic Degradation Pathway A 3,3-dimethoxytetrahydro- 4H-pyran-4-one B Protonated Ketal Intermediate A->B + H+ C Carbocation Intermediate B->C - CH3OH D Hemiketal Intermediate C->D + H2O E Tetrahydro-3,4-pyrandione D->E - H+ F Methanol (x2) D->F - H+

Caption: Proposed Acid-Catalyzed Hydrolytic Degradation Pathway.

Under neutral and alkaline conditions, the ketal is expected to be significantly more stable. However, prolonged exposure to harsh basic conditions could potentially lead to other, less common, degradation reactions.

Oxidative Degradation

The ether linkage within the tetrahydropyran ring and the methoxy groups are potential sites for oxidative degradation. Strong oxidizing agents could lead to ring opening or other oxidative products.

G Fig. 2: Potential Oxidative Degradation Sites cluster_0 This compound A O(1) B C(2)-H C C(5)-H D O-CH3 Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->A Ether Oxidation Oxidant->B Peroxidation Oxidant->C Peroxidation Oxidant->D Demethylation G Fig. 3: General Workflow for Forced Degradation Studies A API Solution/Solid Preparation B Exposure to Stress Conditions A->B C Sample Quenching/Neutralization B->C D Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Data Evaluation: - Assay of API - Impurity Profiling - Mass Balance D->E

Methodological & Application

The Strategic Role of 3,3-Dimethoxytetrahydro-4H-pyran-4-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthetic utility of 3,3-dimethoxytetrahydro-4H-pyran-4-one. While direct literature on the specific applications of this compound is limited, its structure strongly suggests its primary role as a protected derivative of a key synthetic building block. The 3,3-dimethoxy group serves as a ketal protecting group for a ketone at the 3-position of the tetrahydropyran-4-one scaffold. This protection strategy is crucial for achieving regioselective modifications at other positions of the molecule.

These notes will therefore focus on the applications of the parent scaffold, tetrahydro-4H-pyran-4-one, and detail the strategic use of the 3,3-dimethoxy group as a protecting element to enable more complex molecular architectures.

Introduction to the Tetrahydro-4H-pyran-4-one Scaffold

The tetrahydro-4H-pyran-4-one ring system is a prevalent structural motif in a wide array of natural products and biologically active molecules. Its presence in numerous bioactive compounds makes it a valuable building block in medicinal chemistry and drug discovery. The parent compound, tetrahydro-4H-pyran-4-one, is a versatile intermediate in organic synthesis.[1]

Key Structural Features and Reactivity:

  • Carbonyl Group (C4-ketone): The ketone at the 4-position is the primary site for nucleophilic addition and condensation reactions.

  • Ether Linkage: The oxygen atom in the pyran ring influences the ring conformation and can participate in complexation with Lewis acids.

  • Methylene Groups: The α-protons to the carbonyl group (at C3 and C5) can be deprotonated to form enolates, enabling a range of alpha-functionalization reactions.

The Role of the 3,3-Dimethoxy Group: A Protecting Group Strategy

In the context of this compound, the dimethoxy group functions as a ketal, protecting a ketone at the 3-position. This protection is essential when selective reactions are desired at the 4-position ketone, or at the C2/C6 positions, without interference from a reactive ketone at C3.

The general workflow for utilizing this protected building block is as follows:

G cluster_0 Synthetic Strategy A Tetrahydropyran-3,4-dione B Protection of C3-ketone (Ketalization) A->B  CH(OCH3)3, H+ C 3,3-Dimethoxytetrahydro- 4H-pyran-4-one B->C D Selective reaction at C4-ketone C->D  Nucleophile E Deprotection of C3-ketone (Hydrolysis) D->E  H3O+ F Functionalized Tetrahydropyran-3,4-dione derivative E->F G A Tetrahydro-4H-pyran-4-one B Imine/Enamine intermediate A->B  R2NH, H+ C 4-Amino-tetrahydropyran B->C  Reducing agent (e.g., NaBH3CN)

References

Application Notes and Protocols for 3,3-Dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxytetrahydro-4H-pyran-4-one is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure features a tetrahydropyranone core, which is a common motif in many biologically active molecules. The presence of a ketone at the C4 position allows for a variety of chemical transformations, while the dimethoxy ketal at the C3 position serves as a protecting group for a second carbonyl, offering a handle for further functionalization after deprotection. These features make it an attractive scaffold for the synthesis of diverse compound libraries for screening and lead optimization.

These application notes provide an overview of key reactions involving this compound and detailed protocols for its chemical modification.

Key Reactions and Synthetic Utility

The primary reactive site of this compound is the carbonyl group at the C4 position. This ketone can undergo a range of standard transformations, including reduction, nucleophilic addition, and olefination. The stability of the C3 ketal under various conditions is a key consideration in synthetic planning.

Summary of Key Reactions
Reaction TypeReagents & ConditionsProductExpected Yield (%)
Reduction Sodium borohydride (NaBH₄), Methanol (MeOH), 0°C to rt3,3-Dimethoxytetrahydro-4H-pyran-4-ol85-95%
Grignard Reaction Phenylmagnesium bromide (PhMgBr), Tetrahydrofuran (THF), 0°C to rt4-Phenyl-3,3-dimethoxytetrahydro-4H-pyran-4-ol70-85%
Wittig Reaction Methyltriphenylphosphonium bromide ((Ph)₃PCH₃Br), n-Butyllithium (n-BuLi), THF, -78°C to rt4-Methylene-3,3-dimethoxytetrahydro-4H-pyran60-75%
Ketal Hydrolysis Aqueous Hydrochloric Acid (HCl), Acetone, rt5,5-Dimethoxy-1-hydroxypentan-2-one (after ring opening)80-90%

Experimental Protocols

Reduction of the Ketone using Sodium Borohydride

This protocol describes the reduction of the C4 ketone to the corresponding secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product, 3,3-dimethoxytetrahydro-4H-pyran-4-ol.

  • Purify the crude product by flash column chromatography if necessary.

Grignard Reaction with Phenylmagnesium Bromide

This protocol details the addition of a Grignard reagent to the C4 ketone, resulting in the formation of a tertiary alcohol.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude 4-phenyl-3,3-dimethoxytetrahydro-4H-pyran-4-ol by flash column chromatography.

Wittig Reaction for Methylene Installation

This protocol describes the olefination of the C4 ketone to form an exocyclic double bond.

Materials:

  • Methyltriphenylphosphonium bromide ((Ph)₃PCH₃Br)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, syringe, dry ice/acetone bath, nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add n-butyllithium solution (1.4 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude 4-methylene-3,3-dimethoxytetrahydro-4H-pyran by flash column chromatography.

Visualizations

Reactions_of_3_3_dimethoxytetrahydro_4H_pyran_4_one cluster_reduction Reduction cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction start This compound product_reduction 3,3-Dimethoxytetrahydro-4H-pyran-4-ol start->product_reduction NaBH4, MeOH product_grignard 4-Alkyl/Aryl-3,3-dimethoxy- tetrahydro-4H-pyran-4-ol start->product_grignard 1. RMgX, THF 2. H3O+ workup product_wittig 4-Alkylidene-3,3-dimethoxy- tetrahydro-4H-pyran start->product_wittig Ph3P=CR2, THF

Caption: Key reactions of this compound.

Grignard_Workflow setup Reaction Setup (Flask, Stirrer, N2 atm) reagents Add Starting Material and Anhydrous THF setup->reagents cooling1 Cool to 0°C (Ice Bath) reagents->cooling1 addition Dropwise Addition of Grignard Reagent cooling1->addition reaction Stir at Room Temp (3 hours) addition->reaction quench Quench with aq. NH4Cl at 0°C reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Product purification->product

Caption: Experimental workflow for the Grignard reaction.

Synthetic_Utility cluster_mods C4 Position Modifications start This compound Versatile Scaffold alcohols Diastereomeric Alcohols start->alcohols Reduction alkenes Exocyclic Alkenes start->alkenes Wittig/HWE tertiary_alcohols Tertiary Alcohols start->tertiary_alcohols Grignard/Organolithium deprotection Ketal Hydrolysis (Acidic Conditions) alcohols->deprotection alkenes->deprotection tertiary_alcohols->deprotection beta_keto β-Dicarbonyl Intermediate Further Functionalization deprotection->beta_keto

Caption: Synthetic utility in generating diverse molecular scaffolds.

Application Notes and Protocols: 3,3-Dimethoxytetrahydro-4H-pyran-4-one as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the use of 3,3-dimethoxytetrahydro-4H-pyran-4-one, a valuable synthetic building block. Due to the limited availability of direct literature on this specific compound, a plausible synthetic route is proposed based on established organic chemistry principles. The subsequent applications leverage the unique reactivity of this protected β-keto pyranone structure.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran core. The presence of a ketone at the 4-position and a protected ketone (as a dimethyl acetal) at the 3-position makes it a masked 1,3-dicarbonyl compound. This structural motif offers a unique platform for a variety of chemical transformations, allowing for selective manipulations at different positions of the pyran ring. The tetrahydropyran scaffold itself is a prevalent feature in numerous natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely reported, its properties can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Estimated >200 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)
¹H NMR (CDCl₃, 400 MHz) Predicted chemical shifts:
δ 4.0-3.6 (m, 4H, -OCH₂CH₂C=O)
δ 3.3 (s, 6H, -OCH₃)
δ 2.8-2.5 (m, 2H, -CH₂C=O)
¹³C NMR (CDCl₃, 101 MHz) Predicted chemical shifts:
δ 205-200 (C=O)
δ 100-95 (C(OMe)₂)
δ 70-65 (-OCH₂)
δ 50-45 (-OCH₃)
δ 45-40 (-CH₂C=O)
IR (neat, cm⁻¹) Predicted characteristic peaks:
~2950 (C-H stretch)
~1725 (C=O stretch)
~1100 (C-O stretch)
Mass Spectrometry (EI) Predicted m/z: 160 (M⁺), fragments corresponding to loss of -OCH₃

Proposed Synthesis of this compound

Overall Synthetic Scheme:

G start Tetrahydro-4H-pyran-4-one step1 α-Bromination start->step1 Br₂, H₂O intermediate 3-Bromo-tetrahydro-4H-pyran-4-one step1->intermediate step2 Methoxylation intermediate->step2 NaOMe, MeOH product This compound step2->product

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-tetrahydro-4H-pyran-4-one (Intermediate)

This protocol is adapted from general procedures for the α-bromination of ketones.[1]

  • Materials:

    • Tetrahydro-4H-pyran-4-one (1.0 eq)

    • Bromine (1.1 eq)

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve tetrahydro-4H-pyran-4-one in deionized water in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add bromine dropwise to the stirred solution. The color of the bromine should disappear as it reacts.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

    • Add saturated Na₂S₂O₃ solution to quench any remaining bromine.

    • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the reaction of α-halo ketones with sodium methoxide.[2][3]

  • Materials:

    • 3-Bromo-tetrahydro-4H-pyran-4-one (1.0 eq)

    • Sodium methoxide (2.5 eq)

    • Anhydrous methanol (MeOH)

    • Diethyl ether (Et₂O)

    • Deionized water

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Dissolve 3-bromo-tetrahydro-4H-pyran-4-one in a minimal amount of anhydrous methanol and add it dropwise to the stirred sodium methoxide solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with Et₂O (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Applications as a Synthetic Building Block

The structure of this compound allows for a range of synthetic transformations, making it a versatile building block.

Selective Reactions at the C4-Ketone

The ketone at the C4 position is readily available for nucleophilic attack and enolate formation.

  • Application: Synthesis of substituted tetrahydropyranols and their derivatives.

  • Examples:

    • Reduction: Reduction of the ketone with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 3,3-dimethoxytetrahydro-4H-pyran-4-ol.

    • Grignard and Organolithium Addition: Reaction with Grignard reagents or organolithiums allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the C4 position.

    • Wittig Reaction: The ketone can be converted to an exocyclic double bond via the Wittig reaction, providing access to 4-methylenetetrahydropyran derivatives.

Experimental Workflow for C4-Modification:

G start 3,3-Dimethoxytetrahydro- 4H-pyran-4-one reduction Reduction (e.g., NaBH₄) start->reduction grignard Grignard Addition (e.g., RMgBr) start->grignard wittig Wittig Reaction (e.g., Ph₃P=CH₂) start->wittig product1 3,3-Dimethoxytetrahydro- 4H-pyran-4-ol reduction->product1 product2 4-Alkyl/Aryl-3,3-dimethoxy- tetrahydro-4H-pyran-4-ol grignard->product2 product3 3,3-Dimethoxy-4-methylene- tetrahydropyran wittig->product3

Caption: Reactions at the C4-ketone of the title compound.

Deprotection and Reactions of the Masked 1,3-Dicarbonyl Moiety

The dimethyl acetal at the C3 position can be hydrolyzed under acidic conditions to reveal the 1,3-dicarbonyl system of tetrahydro-4H-pyran-3,4-dione. This reactive intermediate can then be used in a variety of classic 1,3-dicarbonyl reactions.[4]

  • Application: Synthesis of fused heterocyclic systems and other complex pyran derivatives.

  • Examples:

    • Knoevenagel Condensation: The active methylene group at C3 (after deprotection) can undergo condensation with aldehydes and ketones.

    • Heterocycle Formation: Reaction with dinucleophiles such as hydrazine, hydroxylamine, or urea can lead to the formation of pyran-fused pyrazoles, isoxazoles, and pyrimidines, respectively. These scaffolds are of significant interest in drug discovery.

Logical Flow for Deprotection and Subsequent Reactions:

G start 3,3-Dimethoxytetrahydro- 4H-pyran-4-one deprotection Acidic Hydrolysis (e.g., aq. HCl) start->deprotection intermediate Tetrahydro-4H-pyran-3,4-dione deprotection->intermediate dinucleophile Reaction with Dinucleophiles (e.g., Hydrazine) intermediate->dinucleophile product Fused Heterocycles (e.g., Pyranopyrazoles) dinucleophile->product

Caption: Deprotection and derivatization of the masked 1,3-dicarbonyl.

Enolate Chemistry at the C5 Position

Under basic conditions, the C4-ketone can be deprotonated at the C5 position to form an enolate. This enolate can then react with various electrophiles.

  • Application: Introduction of functional groups at the C5 position of the tetrahydropyran ring.

  • Examples:

    • Alkylation: Reaction of the enolate with alkyl halides can introduce alkyl chains at the C5 position.

    • Aldol Reaction: The enolate can react with aldehydes and ketones in an aldol reaction to form β-hydroxy ketones.

Reaction Pathway for C5-Functionalization:

G start 3,3-Dimethoxytetrahydro- 4H-pyran-4-one enolate_formation Enolate Formation (e.g., LDA) start->enolate_formation enolate Enolate Intermediate enolate_formation->enolate alkylation Alkylation (e.g., R-X) enolate->alkylation aldol Aldol Reaction (e.g., R'CHO) enolate->aldol product1 5-Alkyl-3,3-dimethoxy- tetrahydro-4H-pyran-4-one alkylation->product1 product2 5-(β-Hydroxyalkyl)-3,3-dimethoxy- tetrahydro-4H-pyran-4-one aldol->product2

Caption: Functionalization at the C5 position via enolate chemistry.

Conclusion

This compound represents a highly versatile and promising building block for organic synthesis. Its unique structure as a protected β-keto pyranone allows for a wide array of selective chemical transformations. The protocols and applications outlined in this document provide a foundational guide for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel molecules with potential applications in materials science, agrochemicals, and particularly in the development of new therapeutic agents. Further research into the synthesis and reactivity of this and related compounds is warranted to fully unlock their synthetic potential.

References

Application Notes and Protocols for 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 3,3-dimethoxytetrahydro-4H-pyran-4-one. The following application notes and protocols are based on the known biological activities and physicochemical properties of the parent compound, tetrahydro-4H-pyran-4-one, and other substituted pyran derivatives. These protocols should be considered as a starting point and will require optimization for the specific compound.

Introduction

This compound belongs to the pyranone class of heterocyclic compounds. The pyran scaffold is a key structural motif in a multitude of natural products and synthetic molecules with significant biological activities.[1] Derivatives of 4H-pyran have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, making them attractive candidates for drug discovery and development. This document provides an overview of the potential applications and generalized experimental protocols for the investigation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Tetrahydro-4H-pyran-4-one (Parent Compound)

PropertyValueReference
Molecular Formula C5H8O2[2][3]
Molecular Weight 100.12 g/mol [2][3]
Appearance Colorless transparent liquid[3][4]
Boiling Point 166 - 167 °C[3]
Density 1.08 g/mL[3]
Solubility Soluble in organic solvents, insoluble in water.[4]
CAS Number 29943-42-8[2][3][4]

Potential Applications in Drug Development

Based on the activities of related pyranone derivatives, this compound may be investigated for the following applications:

Anticancer Activity

Numerous pyran derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[5][6] These compounds can induce apoptosis and inhibit key enzymes involved in cancer progression.[6] The antiproliferative potential of this compound can be evaluated against a panel of human cancer cell lines.

Table 2: Examples of In Vitro Cytotoxicity of Related Pyranone Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8)MCF-7 (Breast)0.66 ± 0.05[5]
Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8)HCT116 (Colon)2.76 ± 0.06[5]
Caged Garcinia xanthone (Compound 106)HCT-116 (Colon)0.2[6]
Caged Garcinia xanthone (Compound 107)HL-60 (Leukemia)0.4[6]
Pyranonaphthoquinone (Compound 44)KB (Oral)1.5[6]
Pyranonaphthoquinone (Compound 44)Hep-G2 (Liver)3.6[6]
Pyranopyridine derivative (Compound 33)MCF-7 (Breast)13.2[7]
Antimicrobial Activity

Substituted pyrans have been reported to possess significant antibacterial and antifungal properties.[8][9] They can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9] The investigation of this compound for antimicrobial activity is a promising area of research.

Table 3: Examples of Minimum Inhibitory Concentrations (MIC) of Related Pyran Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Spiro-4H-pyran (Compound 5d)Staphylococcus aureus (Clinical Isolate)32[8]
Spiro-4H-pyran (Compound 5d)Streptococcus pyogenes (Clinical Isolate)64[8]
4H-Pyran derivative (Compound 4f)Mycobacterium bovis31.25[10]
4H-Pyran derivatives (Compounds 4a, 5a, 5b, 5e, 5f)Mycobacterium bovis62.5[10]
Pyrazoline derivative (Compound 24)Enterococcus faecalis32[11]
Pyrazoline derivative (Compound 5)Candida albicans64[11]

Experimental Protocols

General Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from heat, sparks, and open flames. For long-term storage, refrigeration at 0 - 8 °C is recommended for the parent compound, tetrahydro-4H-pyran-4-one.[3] It is advisable to store this compound under similar conditions. Avoid storing with incompatible materials such as strong oxidizing agents, acids, and bases.[13]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be observed visually as the absence of turbidity.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor akt->transcription proliferation Cell Proliferation & Survival transcription->proliferation pyranone 3,3-dimethoxytetrahydro- 4H-pyran-4-one pyranone->raf Inhibition pyranone->pi3k Inhibition

Caption: Hypothetical signaling pathway potentially targeted by a pyranone derivative.

References

Applications of Tetrahydro-4H-pyran-4-one Derivatives in Medicinal Chemistry: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on 3,3-dimethoxytetrahydro-4H-pyran-4-one is limited in publicly available scientific literature, the broader class of tetrahydro-4H-pyran-4-one and its derivatives represents a privileged scaffold in medicinal chemistry. This core structure is a key building block in the synthesis of a wide range of biologically active molecules, demonstrating significant potential in the development of novel therapeutics. This document provides an overview of the applications of these derivatives in various therapeutic areas, supported by experimental protocols and quantitative data from relevant studies.

Application Notes

Anticancer Activity

Derivatives of 4H-pyran are recognized for their potent anticancer activities. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including human colorectal carcinoma (HCT-116), ovarian cancer (OVCAR, HRA, COC1), and others.[1][2] The mechanism of action for some of these derivatives involves the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.[2]

One study highlighted that certain 4H-pyran derivatives suppressed the proliferation of HCT-116 cells with IC50 values in the micromolar range. These compounds were found to induce apoptosis by activating the caspase-3 gene.[2] Another study reported the synthesis of novel pyran derivatives that exhibited significant cytotoxicity against human ovarian cancer cell lines.[1]

Antimicrobial and Antifungal Activity

The tetrahydro-4H-pyran-4-one scaffold has been utilized in the development of new antimicrobial and antifungal agents.[3] Various synthesized 4H-pyran derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] For instance, certain derivatives showed promising activity against Mycobacterium bovis, the causative agent of tuberculosis in cattle, with some compounds exhibiting better anti-mycobacterial activity than others based on their substitution patterns.[4]

Antiviral Activity

Tetrahydro-4H-pyran-4-one and its derivatives have been identified as potential antiviral agents. Notably, a compound containing the tetrahydro-4H-pyran-4-one moiety, isolated from Strobilanthes cusia, demonstrated anti-influenza virus activity in in-vitro studies.[3] This highlights the potential of this scaffold in the development of new antiviral drugs.

Histamine H3 Receptor Antagonism

Tetrahydro-4H-pyran-4-one serves as a crucial intermediate in the synthesis of potent and selective histamine H3 receptor (H3R) antagonists.[5] These antagonists are being investigated for the treatment of cognitive disorders.[5] Derivatives incorporating the tetrahydro-4H-pyran-4-one core have displayed nanomolar potency in functional assays targeting the H3 receptor.[5]

DPP-4 Inhibition

The tetrahydro-4H-pyran-4-one scaffold is also a key component in the asymmetric synthesis of highly functionalized dipeptidyl peptidase-4 (DPP-4) inhibitors.[6] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The synthesis of a potent DPP-4 inhibitor featuring a functionalized pyranone core has been successfully demonstrated.[6]

Quantitative Data

Table 1: Anticancer Activity of 4H-Pyran Derivatives against HCT-116 Cells [2]

CompoundIC50 (µM)
4d75.1
4k85.88

Table 2: Antibacterial Activity of 4H-Pyran Derivatives [7]

CompoundTest OrganismIC50 (µM)
4gS. aureus (ATCC 25923)< Ampicillin
4jS. aureus (ATCC 25923)< Ampicillin
4gB. cereus (ATCC 14579)29.42
4jB. cereus (ATCC 14579)27.63
AmpicillinB. cereus (ATCC 14579)25.76

Table 3: Antioxidant Activity of 4H-Pyran Derivatives [7]

CompoundDPPH Scavenging IC50 (mg/mL)
4g< 0.03
4j< 0.03
4l0.04
4m0.05
4d0.06
BHT (standard)< 0.03

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

General Synthesis of 2-Amino-4H-pyran Derivatives

A common method for the synthesis of 2-amino-4H-pyran derivatives is a one-pot, three-component reaction.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Catalyst (e.g., KOH loaded CaO, 10 mol%)

  • Ethanol (as solvent, optional, can be performed under solvent-free conditions)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and the catalyst is prepared.

  • The mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 10-30 minutes).[8]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent is used, it is removed under reduced pressure.

  • The solid residue is then washed with water and recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized pyran derivatives against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116, OVCAR)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized pyran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4H-Pyran Derivatives cluster_evaluation Biological Evaluation reagents Aromatic Aldehyde Malononitrile Active Methylene Compound reaction One-Pot Multicomponent Reaction reagents->reaction catalyst Catalyst catalyst->reaction purification Purification (Recrystallization) reaction->purification product 4H-Pyran Derivative purification->product product_eval 4H-Pyran Derivative anticancer Anticancer Assays (e.g., MTT) product_eval->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) product_eval->antimicrobial data Biological Activity Data (IC50, MIC values) anticancer->data antimicrobial->data

Caption: General experimental workflow for the synthesis and biological evaluation of 4H-pyran derivatives.

cdk2_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->S promotes G1/S transition p27 p27 p27->CDK2 inhibits Pyran_Derivative 4H-Pyran Derivative (CDK2 Inhibitor) Pyran_Derivative->CDK2 inhibits

Caption: Simplified signaling pathway showing the inhibition of CDK2 by 4H-pyran derivatives, leading to cell cycle arrest.

References

Application Notes and Protocols for the Derivatization of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the derivatization of 3,3-dimethoxytetrahydro-4H-pyran-4-one, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below focus on key transformations targeting the ketone functionality, enabling the synthesis of diverse molecular scaffolds with potential biological activity. The pyran motif is a common feature in numerous bioactive natural products and approved drugs.[1][2]

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its strategic functionalization allows for the introduction of diverse pharmacophores, leading to the generation of compound libraries for screening in drug discovery programs. The presence of the gem-dimethoxy group at the C3 position offers both unique reactivity and a potential site for further manipulation under acidic conditions. This document outlines protocols for olefination, condensation, and the synthesis of fused heterocyclic systems.

Key Derivatization Strategies

Several key synthetic strategies can be employed to modify this compound:

  • Wittig Reaction: Conversion of the ketone to an exocyclic double bond.[3][4]

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated systems.[5][6]

  • Synthesis of Fused Pyrazoles: A multi-component reaction to construct pyranopyrazole scaffolds.[7][8]

  • Reduction of the Ketone: Formation of the corresponding alcohol, which can be a key intermediate for further functionalization.

  • Synthesis of Spiro-Pyrans: Three-component reaction to generate spirocyclic systems.[9][10]

Data Presentation

The following table summarizes representative quantitative data for the described derivatization reactions. Please note that these values are illustrative and may vary depending on the specific substrate and reaction conditions.

DerivativeReaction TypeReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
4-Methylene-3,3-dimethoxytetrahydropyranWittig ReactionMethyltriphenylphosphonium bromide, n-BuLiTHF0 to rt1275-85>95
2-(3,3-dimethoxytetrahydro-4H-pyran-4-ylidene)malononitrileKnoevenagel CondensationMalononitrile, PiperidineEthanolReflux680-90>98
6-Amino-3-methyl-1-phenyl-1,4-dihydro-5H-pyrano[2,3-c]pyrazole-5-carbonitrilePyrazole SynthesisPhenylhydrazine, Ethyl acetoacetate, Malononitrile, PiperidineEthanolReflux870-80>97
3,3-dimethoxytetrahydro-4H-pyran-4-olReductionSodium borohydrideMethanol0 to rt290-98>99
Spiro[oxindole-3,4'-(3',3'-dimethoxy-tetrahydro-2'H-pyran)]-5'-carbonitrileSpiro-Pyran SynthesisIsatin, Malononitrile, PiperidineEthanolReflux1065-75>96

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of 4-Methylene-3,3-dimethoxytetrahydropyran

This protocol describes the conversion of the ketone at the C4 position to an exocyclic methylene group. The Wittig reaction is a reliable method for alkene synthesis from carbonyl compounds.[3][4]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-methylene-3,3-dimethoxytetrahydropyran.

Wittig_Reaction reagents Methyltriphenylphosphonium bromide + n-BuLi in THF, 0°C to rt product 4-Methylene-3,3-dimethoxy- tetrahydropyran reagents->product 2. Reaction & Workup start 3,3-dimethoxytetrahydro- 4H-pyran-4-one start->reagents 1. Add ketone

Workflow for the Wittig Reaction.
Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the condensation of this compound with an active methylene compound, malononitrile, to form an α,β-unsaturated dinitrile derivative. This reaction is typically catalyzed by a weak base.[5][6]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 6 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(3,3-dimethoxytetrahydro-4H-pyran-4-ylidene)malononitrile.

Knoevenagel_Condensation reactants This compound + Malononitrile catalyst Piperidine in Ethanol, Reflux reactants->catalyst 1. Mix product 2-(3,3-dimethoxytetrahydro- 4H-pyran-4-ylidene)malononitrile catalyst->product 2. Reaction & Precipitation

Knoevenagel Condensation Workflow.
Protocol 3: Synthesis of Fused Pyranopyrazoles

This multicomponent reaction allows for the efficient one-pot synthesis of a pyranopyrazole scaffold, a privileged structure in medicinal chemistry.[7][8]

Materials:

  • This compound

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylhydrazine (1.0 eq), ethyl acetoacetate (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.2 eq).

  • Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyranopyrazole derivative.

Note on a Potential Side Reaction: Under acidic conditions, the gem-dimethoxy group of the starting material or product can undergo hydrolysis to form a β-keto aldehyde, which may lead to other side products. Therefore, maintaining basic or neutral conditions is crucial for the success of these reactions.

Fused_Pyrazole_Synthesis cluster_reactants Reactants A 3,3-dimethoxytetrahydro- 4H-pyran-4-one catalyst Piperidine in Ethanol, Reflux A->catalyst B Phenylhydrazine B->catalyst C Ethyl acetoacetate C->catalyst D Malononitrile D->catalyst product Fused Pyranopyrazole catalyst->product One-pot reaction

Multicomponent Pyranopyrazole Synthesis.

Applications in Drug Discovery

The derivatization of this compound provides access to a wide range of novel chemical entities. The resulting compounds, including those with exocyclic double bonds, α,β-unsaturated systems, and fused heterocyclic rings, are of significant interest in drug discovery. These scaffolds can be further functionalized to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. The pyran core is present in many compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11] The derivatives synthesized from this compound can be screened against various biological targets to identify new lead compounds for the development of novel therapeutics.

References

Application Notes and Protocols for 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following handling and storage information is based on data for the structurally related compound, tetrahydro-4H-pyran-4-one. A comprehensive, substance-specific risk assessment should be conducted prior to handling 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Introduction

This compound is a heterocyclic compound with potential applications in organic synthesis and drug discovery. Its pyran ring structure makes it a versatile building block. Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use. These notes provide detailed protocols for the safe handling, storage, and disposal of this compound.

Physicochemical and Hazard Information

The following data is extrapolated from safety data sheets (SDS) for the parent compound, tetrahydro-4H-pyran-4-one.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
AppearanceColorless to light yellow liquid
OdorFruity
SolubilitySoluble in many organic solvents; not soluble in water.[1]

Table 2: Hazard Identification and Classification

HazardClassificationPrecautionary Statement
FlammabilityFlammable liquid and vapor (Category 3).[2][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] P233: Keep container tightly closed.[2] P240: Ground/bond container and receiving equipment.[2] P241: Use explosion-proof electrical/ventilating/lighting equipment.[2] P242: Use only non-sparking tools.[2] P243: Take precautionary measures against static discharge.[2]
Skin ContactMay cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye ContactMay cause eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
InhalationVapors may cause dizziness or suffocation.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
IngestionAvoid ingestion.Wash hands thoroughly after handling.

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A detailed protocol for donning and doffing PPE is essential for minimizing exposure.

  • Gloves: Always wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a full-face respirator with an appropriate organic vapor cartridge.[5]

3.2. Safe Handling Protocol

This protocol outlines the steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

    • Remove all potential ignition sources from the work area.[4][5]

    • Ground and bond all containers and receiving equipment when transferring the material to prevent static discharge.[2][4]

  • Handling:

    • Use only non-sparking tools.[2][5][6]

    • Avoid contact with skin and eyes.[4][5][6]

    • Avoid inhalation of vapors.[4][5]

    • Keep the container tightly closed when not in use.[2][4][6]

  • Post-Handling:

    • Wash hands thoroughly after handling the compound.[4]

    • Change any contaminated clothing immediately.

    • Clean the work area and any equipment used.

3.3. Storage Protocol

Proper storage is critical to maintain the stability of the compound and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4][5][6]

  • Container: Keep the container tightly closed.[2][4][5][6]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Handle and store under an inert gas atmosphere if the compound is sensitive to air or moisture.

  • Incompatible Materials: Store away from strong oxidizing agents.

Table 3: Recommended Storage Conditions

ParameterRecommendation
TemperatureCool place.[2][3] For long-term storage of a pure form, -20°C for up to 3 years. For stock solutions, -80°C for up to 6 months or -20°C for up to 1 month.[7]
AtmosphereDry and well-ventilated.[4][5][6] Inert gas for sensitive applications.
ContainerTightly closed.[2][4][5][6]

3.4. Spill and Emergency Procedures

In the event of a spill or exposure, follow these protocols.

  • Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[4][5]

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material such as dry sand or earth.[4]

    • Collect the absorbed material into a suitable, closed container for disposal using spark-proof tools.[4][5]

    • Do not let the product enter drains.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air.[2]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2]

    • In all cases of exposure, seek medical attention. Show the safety data sheet to the doctor in attendance.

3.5. Waste Disposal

Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visual Workflow

The following diagram illustrates the general workflow for the safe handling and storage of this compound.

G Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_ignition Remove Ignition Sources prep_area->prep_ignition handle_transfer Transfer Compound Using Non-Sparking Tools prep_ignition->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use storage_close Tightly Close Container handle_use->storage_close cleanup_area Clean Work Area handle_use->cleanup_area storage_store Store in Cool, Dry, Well-Ventilated Area storage_close->storage_store cleanup_ppe Doff PPE Correctly cleanup_area->cleanup_ppe cleanup_waste Dispose of Waste Properly cleanup_ppe->cleanup_waste

Figure 1: General workflow for safe handling and storage.

References

Safety Precautions for 3,3-Dimethoxytetrahydro-4H-pyran-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on its structural analog, tetrahydro-4H-pyran-4-one, 3,3-dimethoxytetrahydro-4H-pyran-4-one is anticipated to be a flammable liquid and vapor. While the provided data for the analog suggests no substances at their given concentration are considered hazardous to health, a comprehensive toxicological assessment has not been conducted. Vapors may cause a flash fire or explosion.

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • P233: Keep container tightly closed.[2]

  • P240: Ground/bond container and receiving equipment.[2]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

  • P242: Use only non-sparking tools.[2]

  • P243: Take precautionary measures against static discharge.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

  • P403+P235: Store in a well-ventilated place. Keep cool.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Quantitative Data Summary

As specific quantitative toxicological data for this compound is unavailable, the following table summarizes key physical and chemical properties of the analog, tetrahydro-4H-pyran-4-one, which are critical for safe handling.

PropertyValueReference
Molecular Formula C5H8O2[3]
Molecular Weight 100.12 g/mol [3]
Appearance Light yellow liquid[2]
Boiling Point 166-166.5 °C
Flash Point 55 °C (131 °F) - closed cup
Density 1.084 g/mL at 25 °C
Solubility Soluble in many organic solvents; very soluble in water.[4]
Autoignition Temperature 740 °C / 1364 °F[5]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended based on the hazards of the analogous compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]

Safe Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

    • Ensure an eyewash station and safety shower are readily accessible.[8]

    • Remove all sources of ignition from the work area.[7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Dispensing:

    • Use only non-sparking tools.[7]

    • Slowly dispense the liquid to minimize splashing and vapor generation.

    • Keep the container tightly closed when not in use.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Remove all sources of ignition.[7]

    • Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a suitable, closed container for disposal.[7]

    • Clean the affected area thoroughly.

  • Waste Disposal:

    • Dispose of waste material in accordance with national and local regulations.

    • Do not mix with other waste. Handle uncleaned containers as the product itself.

First Aid Measures
  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Visualizations

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Area prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_use Perform Experiment handle_dispense->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill handle_use->emergency_spill emergency_exposure Exposure handle_use->emergency_exposure cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of controls for managing chemical exposure.

References

Application Notes and Protocols: Reaction of 3,3-Dimethoxytetrahydro-4H-pyran-4-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxytetrahydro-4H-pyran-4-one is a versatile synthetic intermediate characterized by a tetrahydropyran core bearing a ketone functionality at the C4 position and a ketal protecting group at the C3 position. This structural motif is of interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran ring in numerous biologically active natural products and pharmaceutical agents. The presence of the ketone allows for a variety of nucleophilic addition reactions, leading to the introduction of diverse substituents at the C4 position and the creation of chiral centers. The stability of the dimethoxy ketal under non-acidic conditions is a key feature, enabling selective transformations at the carbonyl group.

These application notes provide an overview of the expected reactivity of this compound with common nucleophiles, including hydride reagents and organometallic compounds. Detailed, generalized experimental protocols are provided as a starting point for laboratory synthesis.

Reactivity Overview

The primary site of nucleophilic attack on this compound is the electrophilic carbon of the ketone at the C4 position. The adjacent dimethoxy ketal is stable under neutral to basic reaction conditions, which are typical for many nucleophilic additions. However, it is sensitive to acidic conditions and will likely be cleaved to the corresponding β-keto alcohol.

Key Signaling Pathway of Nucleophilic Addition:

G Substrate 3,3-Dimethoxytetrahydro- 4H-pyran-4-one Intermediate Tetrahedral Intermediate (Alkoxide) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H⁻, R⁻) Nucleophile->Intermediate Product 4-Substituted-3,3-dimethoxy- tetrahydropyran-4-ol Intermediate->Product Protonation Protonation Protic Workup (e.g., H₂O, NH₄Cl) Protonation->Product

Caption: General reaction pathway for nucleophilic addition to this compound.

Application 1: Reduction of the Carbonyl Group

The reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation that provides access to 3,3-dimethoxytetrahydropyran-4-ol, a chiral building block. This can be achieved using various hydride reducing agents.

Quantitative Data
Reducing AgentSolvent(s)Typical Temperature (°C)Expected ProductExpected Diastereoselectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 253,3-Dimethoxytetrahydropyran-4-olLow to moderate
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether-78 to 03,3-Dimethoxytetrahydropyran-4-olLow to moderate
Experimental Protocol: Reduction with Sodium Borohydride

This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.

Experimental Workflow:

G start Start dissolve Dissolve Pyranone in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at 0 °C to RT add_nabh4->stir quench Quench with Acetone stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for the sodium borohydride reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess NaBH₄ by the slow addition of acetone until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,3-dimethoxytetrahydropyran-4-ol.

Application 2: Grignard and Organolithium Additions

The addition of Grignard or organolithium reagents to this compound allows for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. These reactions are typically performed in anhydrous ethereal solvents.

Quantitative Data

The following table provides expected outcomes for the reaction of this compound with organometallic reagents, based on general ketone reactivity.

Organometallic ReagentSolvent(s)Typical Temperature (°C)Expected ProductExpected Diastereoselectivity
Methylmagnesium Bromide (CH₃MgBr)THF, Diethyl Ether-78 to 04-Methyl-3,3-dimethoxytetrahydropyran-4-olSubstrate dependent
Phenyllithium (PhLi)THF, Diethyl Ether-78 to 04-Phenyl-3,3-dimethoxytetrahydropyran-4-olSubstrate dependent
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol provides a general procedure for the addition of a Grignard reagent to a ketone.

Experimental Workflow:

G start Start dissolve Dissolve Pyranone in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_grignard Add CH₃MgBr dropwise cool->add_grignard stir Stir at -78 °C add_grignard->stir warm Warm to RT stir->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for the Grignard reaction of this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or flame-dried round-bottom flask with septum, syringe, magnetic stirrer, dry ice/acetone bath, standard glassware

Procedure:

  • Under an inert atmosphere (nitrogen or argon), to a stirred solution of this compound (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add a solution of methylmagnesium bromide (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-3,3-dimethoxytetrahydropyran-4-ol.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere using appropriate techniques.

  • Lithium aluminum hydride reacts violently with water. Use with extreme caution and ensure all glassware is scrupulously dried.

  • Quenching procedures for reactive reagents should be performed slowly and at low temperatures.

Conclusion

This compound is a valuable building block for the synthesis of substituted tetrahydropyrans. The ketone at the C4 position is amenable to a variety of nucleophilic additions, while the ketal at the C3 position remains stable under non-acidic conditions. The provided protocols offer a general guide for the reduction and alkylation/arylation of this substrate, enabling the synthesis of a range of functionalized tetrahydropyran derivatives for applications in drug discovery and organic synthesis. Researchers should optimize the reaction conditions for their specific nucleophile and substrate to achieve the desired outcome.

The Role of 3,3-Dimethoxytetrahydro-4H-pyran-4-one in Natural Product Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite its potential as a versatile building block, a comprehensive review of scientific literature reveals a notable absence of 3,3-dimethoxytetrahydro-4H-pyran-4-one in the total synthesis of natural products. While the tetrahydropyran-4-one core is a common motif in numerous biologically active compounds, and various synthetic strategies exist for its construction, the specific 3,3-dimethoxy substituted variant does not appear as a reported key intermediate in published synthetic routes.

For researchers, scientists, and drug development professionals, the exploration of novel synthons is crucial for the efficient and stereoselective construction of complex molecular architectures. The tetrahydropyran ring, in particular, is a privileged scaffold found in a wide array of natural products with significant biological activities.[1] Synthetic methodologies to access this core structure are diverse and well-established, including Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular Michael additions.[1][2][3]

While the broader class of tetrahydropyran-4-ones has been utilized as intermediates in the synthesis of various natural products, specific substitution patterns dictate their utility. For instance, the synthesis of (-)-Centrolobine, a natural product with anti-Leishmania activity, involves the formation of a cis-disubstituted tetrahydropyran framework, but does not employ the 3,3-dimethoxy derivative.[4][5][6][7][8] Similarly, the synthesis of other natural products containing the tetrahydropyran moiety, such as (+)-Phoracantholide J, follows synthetic pathways that do not involve this specific ketal.[9][10][11]

The absence of this compound in the literature could suggest several possibilities. The compound may be synthetically challenging to prepare or may not offer significant advantages over other related building blocks. Alternatively, it might be a transient intermediate that is not isolated or explicitly mentioned in publications. It is also possible that its potential in total synthesis has yet to be explored and reported.

General Synthetic Strategies for Tetrahydropyran-4-ones

While specific protocols for the application of this compound are unavailable, a general understanding of the synthesis of the parent tetrahydropyran-4-one ring system can provide context for its potential use. A common approach involves the Prins cyclization, which is a direct method for constructing the 4-substituted tetrahydropyran ring.[2][12]

A general workflow for a Prins cyclization to form a tetrahydropyran-4-one derivative is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Key Intermediate cluster_3 Product SM1 Homoallylic Alcohol Intermediate Oxocarbenium Ion SM1->Intermediate Reaction with Aldehyde SM2 Aldehyde SM2->Intermediate Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Intermediate Solvent Appropriate Solvent Solvent->Intermediate Product Tetrahydropyran-4-one Derivative Intermediate->Product Cyclization

Figure 1. Generalized workflow for the synthesis of tetrahydropyran-4-one derivatives via a Prins cyclization.

Conclusion

Based on an extensive review of the current scientific literature, there are no specific examples of the application of this compound in the total synthesis of natural products. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided at this time. The information available focuses on general strategies for the synthesis of the broader class of tetrahydropyran-4-ones. Researchers interested in utilizing this specific building block would be venturing into novel synthetic territory, with the potential to develop new and efficient routes to valuable natural products. Future work in this area would be necessary to establish its utility and develop specific protocols.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,3-dimethoxytetrahydro-4H-pyran-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure a high-purity final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on purification via column chromatography.

Issue 1: Low yield of purified product after column chromatography.

  • Question: I am losing a significant amount of my product during column chromatography on silica gel. What could be the cause?

  • Answer: The dimethoxy ketal functionality in this compound is sensitive to acid. Standard silica gel is slightly acidic and can cause the hydrolysis of your product back to the starting material, tetrahydro-4H-pyran-4-one, which is more polar and may not elute under the same conditions.[1][2][3] To mitigate this, consider the following:

    • Use Neutralized Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic sites. A common practice is to flush the packed column with a solvent system containing 1-2% TEA before loading your sample.[4]

    • Switch to an Alternative Stationary Phase: Use a neutral or basic stationary phase like neutral or basic alumina.[2][3] This will prevent the acid-catalyzed degradation of your product.

    • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Issue 2: The purified product is contaminated with the starting material, tetrahydro-4H-pyran-4-one.

  • Question: My final product shows a significant peak corresponding to tetrahydro-4H-pyran-4-one in the NMR spectrum. How can I improve the separation?

  • Answer: This indicates either an incomplete reaction or hydrolysis of the product during workup or purification.

    • Optimize the Reaction: Ensure the synthesis reaction goes to completion. This can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Anhydrous Conditions: During the workup, use anhydrous drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any water that could cause hydrolysis.

    • Improve Chromatographic Separation:

      • Solvent System: Optimize the solvent system for your column chromatography to achieve better separation between the product and the starting material. A less polar solvent system will elute your product faster, potentially leaving the more polar starting material behind.

      • Column Length: A longer column can provide better resolution between compounds with close retention factors (Rf).

Issue 3: Streaking or tailing of the product spot on the TLC plate and during column chromatography.

  • Question: My product is streaking on the TLC plate, making it difficult to determine the correct Rf and leading to poor separation on the column. What can I do?

  • Answer: Streaking is often caused by interactions between the compound and the stationary phase or by overloading the plate.

    • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve the spot shape. For acidic compounds, a small amount of acetic acid can help.

    • Reduce Sample Concentration: Ensure the sample solution spotted on the TLC plate is not too concentrated.

    • Use a Different Stationary Phase: If streaking persists, consider using a different TLC plate (e.g., alumina) to see if the issue is specific to silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of similar pyranone derivatives is column chromatography on silica gel.[1] However, due to the acid-sensitive nature of the dimethoxy ketal, using neutral alumina or deactivated silica gel is recommended to prevent product degradation.[2][3][4]

Q2: What are the likely impurities in a crude sample of this compound?

A2: The most probable impurities arise from the synthesis process, which is typically the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one.[5] Therefore, the common impurities are:

  • Tetrahydro-4H-pyran-4-one: The unreacted starting material.

  • Water and Methanol: Residual reactants or byproducts from the ketalization reaction.

  • Oligomeric byproducts: Formed from intermolecular reactions of the starting materials.[2]

Q3: Can I purify this compound by recrystallization?

A3: While there is limited specific data on the recrystallization of this compound, it is a potential purification method if the crude product is a solid. You would need to perform solvent screening to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For similar heterocyclic compounds, ethanol is sometimes used for recrystallization.[6]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the purity of fractions. Use a suitable solvent system that gives a good separation between your product and any impurities. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate or vanillin stain.

Q5: What is the stability of this compound?

A5: The parent compound, tetrahydro-4H-pyran-4-one, is known to be stable under normal conditions but can degrade when exposed to heat, light, or oxidizing agents. The 3,3-dimethoxy derivative is expected to have similar stability, with the added sensitivity of the ketal group to acidic conditions, which can lead to hydrolysis.[7] It is advisable to store the purified compound in a cool, dark place.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the ketalization of cyclic ketones.

  • To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a base, such as triethylamine or sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Flush the packed column with 2-3 column volumes of the eluent containing 1% triethylamine.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data

ParameterValue/RangePurification MethodReference
Stationary Phase Silica Gel (acidic)Column Chromatography[1]
Neutral AluminaColumn Chromatography[2]
Basic AluminaColumn Chromatography[2]
Eluent System Hexanes/Ethyl AcetateColumn ChromatographyGeneral Practice
Petroleum Ether/Ethyl AcetateColumn ChromatographyGeneral Practice
Silica Gel to Compound Ratio 20:1 to 50:1 (w/w)Column Chromatography[1]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Purification Purification Method Crude->Purification Column Column Chromatography Purification->Column Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative Pure Pure Product Column->Pure Recrystallization->Pure Analysis Purity Analysis (NMR, GC, etc.) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Yield in Column Chromatography

Low_Yield_Troubleshooting Start Low Yield After Column Chromatography CheckSilica Is standard silica gel being used? Start->CheckSilica CheckTime Is the purification time long? Start->CheckTime AcidHydrolysis Potential for acid-catalyzed hydrolysis of the ketal. CheckSilica->AcidHydrolysis Yes CheckSilica->CheckTime No UseNeutral Switch to neutral/basic alumina or neutralized silica gel. AcidHydrolysis->UseNeutral Resolved Yield Improved UseNeutral->Resolved ReduceTime Minimize time on column. CheckTime->ReduceTime Yes ReduceTime->Resolved

Caption: Troubleshooting pathway for addressing low product yield during column chromatography.

References

Technical Support Center: Synthesis of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one. This reaction typically involves the use of methanol as the source of the methoxy groups and an acid catalyst to facilitate the reaction. To drive the equilibrium towards the formation of the desired ketal, a dehydrating agent or technique is often employed to remove the water generated during the reaction.

Q2: What are the typical reagents and catalysts used in this synthesis?

  • Starting Material: Tetrahydro-4H-pyran-4-one

  • Reagent: Methanol (reagent and often the solvent)

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or acidic ion-exchange resins are commonly used.

  • Dehydrating Agent: Trimethyl orthoformate is frequently used as it reacts with the water produced to form methanol and methyl formate, effectively removing water from the reaction mixture and driving the equilibrium towards the product. Alternatively, a Dean-Stark apparatus can be used to physically remove water azeotropically.

Q3: What are the potential impurities I should be aware of?

Several impurities can arise during the synthesis of this compound. These can originate from starting materials, byproducts of the reaction, or subsequent side reactions. A summary of common impurities is provided in the table below.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction The ketalization reaction is an equilibrium process. Ensure efficient removal of water by using an adequate amount of dehydrating agent (e.g., trimethyl orthoformate) or by using a Dean-Stark trap. Increase the reaction time or slightly elevate the temperature, monitoring for byproduct formation.
Ineffective catalyst Use a freshly opened or purified acid catalyst. If using an ion-exchange resin, ensure it is properly activated and dry. The catalyst amount may need optimization; too little will result in a slow reaction, while too much can promote side reactions.
Poor quality starting materials Ensure that the tetrahydro-4H-pyran-4-one is pure and the methanol is anhydrous. Water in the starting materials will inhibit the reaction.

Issue 2: Presence of multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product.

Possible Impurity Identification and Suggested Action
Unreacted Tetrahydro-4H-pyran-4-one The starting material will have a different Rf value than the product. If a significant amount is present, consider re-subjecting the crude product to the reaction conditions or improving the purification method (e.g., column chromatography).
Hemiketal Intermediate The hemiketal is an intermediate in the reaction and may be present if the reaction has not gone to completion. It is typically more polar than the final product. Driving the reaction to completion will consume the hemiketal.
Aldol Condensation Products Under acidic conditions, the starting ketone can undergo self-condensation. These products are typically higher in molecular weight and less volatile. Optimize reaction conditions by using a milder catalyst or lower temperature. These impurities can usually be removed by column chromatography.

Issue 3: Unexpected peaks in NMR or GC-MS analysis.

Possible Impurity Characteristic Signal/Peak and Mitigation
Methyl Formate If using trimethyl orthoformate, methyl formate is a low-boiling byproduct. It can usually be removed during solvent evaporation under reduced pressure.
Enol Ether of Tetrahydro-4H-pyran-4-one This can form as a byproduct. Look for vinylic proton signals in ¹H NMR. Its formation can be minimized by controlling the reaction temperature. It can be separated by column chromatography.

Data Presentation: Common Impurities

The following table summarizes the common impurities, their likely origin, and typical analytical observations.

Impurity Chemical Structure Origin Typical Analytical Observation
Tetrahydro-4H-pyran-4-oneC₅H₈O₂Unreacted starting materialA distinct peak in GC-MS with a lower retention time than the product. Characteristic carbonyl peak in IR spectrum (~1715 cm⁻¹).
3-methoxy-5,6-dihydro-2H-pyran-4-one (Hemiketal intermediate)C₆H₁₀O₃Incomplete reactionA peak in GC-MS with a retention time between the starting material and the product. Presence of a hydroxyl group in the IR spectrum.
Methyl FormateC₂H₄O₂Byproduct from trimethyl orthoformateA low-boiling point compound, may be observed in the headspace GC analysis or as an early eluting peak.
Aldol condensation productsVariesSide reaction of the starting ketoneHigher molecular weight peaks in GC-MS. Complex signals in the aliphatic region of the ¹H NMR spectrum.

Experimental Protocols

Illustrative Experimental Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on general ketalization procedures. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq) followed by trimethyl orthoformate (1.5-2.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Visualizations

Reaction_Pathway Tetrahydropyranone Tetrahydro-4H-pyran-4-one Protonated_Ketone Protonated Ketone Tetrahydropyranone->Protonated_Ketone + H+ Side_Reaction Side Reactions Tetrahydropyranone->Side_Reaction Acid Catalyst Methanol Methanol (CH3OH) Acid_Catalyst H+ Hemiketal Hemiketal Intermediate Protonated_Ketone->Hemiketal + CH3OH - H+ Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation - H2O Water Water (H2O) Protonated_Hemiketal->Water Product This compound Carbocation->Product + CH3OH - H+ Aldol_Product Aldol Condensation Product Side_Reaction->Aldol_Product

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impurity_Detected Impurity Detected Problem->Impurity_Detected Yes End Successful Synthesis Problem->End No Check_Water_Removal Verify efficient water removal Low_Yield->Check_Water_Removal Optimize_Catalyst Optimize catalyst loading/type Low_Yield->Optimize_Catalyst Check_Reagents Check starting material purity Low_Yield->Check_Reagents Identify_Impurity Identify impurity using analytical data Impurity_Detected->Identify_Impurity Check_Water_Removal->Analysis Optimize_Catalyst->Analysis Check_Reagents->Analysis Adjust_Conditions Adjust reaction conditions (temp, time) Identify_Impurity->Adjust_Conditions Improve_Purification Improve purification method Identify_Impurity->Improve_Purification Adjust_Conditions->Analysis Improve_Purification->Analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Yield for 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-dimethoxytetrahydro-4H-pyran-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound. A plausible synthetic pathway is outlined below, and the troubleshooting guide is structured around the key steps of this proposed synthesis.

Proposed Synthetic Pathway:

A likely synthetic route to this compound involves a multi-step process starting from readily available materials. A key challenge is the introduction of the gem-dimethoxy group at the C3 position relative to the C4 ketone. A plausible approach involves the cyclization of a precursor already containing the required functionalities.

Synthetic Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Cyclization cluster_2 Step 3: Decarboxylation A Pyruvic aldehyde dimethyl acetal C Acyclic Precursor A->C Michael Addition B Malonic acid derivative D Cyclic β-keto ester C->D Dieckmann Condensation or similar cyclization E 3,3-dimethoxytetrahydro- 4H-pyran-4-one D->E Hydrolysis & Decarboxylation

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Michael Addition to form the Acyclic Precursor

Question: I am observing low yields for the Michael addition between my pyruvic aldehyde dimethyl acetal and the malonic acid derivative. What are the likely causes and how can I improve the yield?

Answer:

Low yields in a Michael addition can stem from several factors. Here are some common issues and potential solutions:

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, such as self-condensation of the reactants. Conversely, a base that is too weak may not efficiently deprotonate the malonic acid derivative to form the nucleophile.

    • Troubleshooting:

      • If using a strong base like sodium ethoxide, try switching to a milder base such as sodium carbonate or triethylamine.

      • Consider using a catalytic amount of a stronger base to minimize side reactions.

  • Reaction Temperature: Michael additions are often sensitive to temperature. Higher temperatures can favor side reactions and decomposition of starting materials or products.

    • Troubleshooting:

      • Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature.

      • Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time at a given temperature.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the intermediates.

    • Troubleshooting:

      • Ensure your reactants are fully soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture.

      • Aprotic polar solvents like THF or DMF can be effective for Michael additions.

  • Purity of Reactants: Impurities in the starting materials, especially water, can interfere with the reaction.

    • Troubleshooting:

      • Ensure your pyruvic aldehyde dimethyl acetal and malonic acid derivative are pure and dry.

      • Use freshly distilled solvents.

Data on Catalyst Effect on a Related Pyran Synthesis:

EntryCatalystTime (h)Yield (%)
1Acetic Acid12Intermediate
2Piperidine240
3None120
4Al₂O₃850
5MgO1060
6CaO742
7Nd₂O₃0.7593

Table 1: Comparison of different catalysts on the yield of a 4H-pyran derivative synthesis, demonstrating the significant impact of catalyst choice.[1]

Step 2: Intramolecular Cyclization (e.g., Dieckmann Condensation)

Question: My intramolecular cyclization to form the tetrahydropyranone ring is not proceeding as expected. I am either recovering my starting material or observing a complex mixture of products. What should I investigate?

Answer:

Difficulties in the cyclization step often relate to the reaction conditions required to favor the intramolecular reaction over intermolecular side reactions.

  • High Dilution: To promote intramolecular cyclization, the reaction should be performed under high dilution conditions. This reduces the probability of two different molecules reacting with each other.

    • Troubleshooting:

      • Slowly add the acyclic precursor to a solution of the base over a prolonged period (syringe pump addition).

      • Use a larger volume of solvent.

  • Base and Temperature: The choice of base and temperature is crucial for a successful Dieckmann condensation.

    • Troubleshooting:

      • Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent (e.g., THF, toluene) are commonly used.

      • The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Monitor the reaction progress to find the optimal balance.

  • Steric Hindrance: Steric hindrance in the acyclic precursor can disfavor the formation of the cyclic product.

    • Troubleshooting:

      • While difficult to change for the target molecule, ensure that the starting materials for the Michael addition are chosen to minimize steric bulk near the reacting centers if possible.

Step 3: Hydrolysis and Decarboxylation

Question: I am having trouble with the final hydrolysis and decarboxylation step. The reaction is either incomplete or I am seeing decomposition of my product. What are the best conditions for this transformation?

Answer:

The hydrolysis and decarboxylation of the cyclic β-keto ester can be sensitive to the reaction conditions, particularly the pH and temperature.

  • Acidic vs. Basic Conditions: This step can often be carried out under either acidic or basic conditions, followed by neutralization and heating.

    • Troubleshooting:

      • Acidic Hydrolysis: Refluxing with an aqueous acid such as dilute sulfuric acid or hydrochloric acid is a common method.

      • Basic Hydrolysis (Saponification): Treatment with aqueous sodium hydroxide or potassium hydroxide, followed by careful acidification and heating, can also be effective.

  • Temperature Control: Decarboxylation requires heating, but the target molecule may be sensitive to high temperatures, especially under harsh pH conditions.

    • Troubleshooting:

      • After hydrolysis, carefully neutralize the reaction mixture before heating to promote decarboxylation.

      • Monitor the reaction by TLC to avoid prolonged heating once the reaction is complete.

  • Work-up Procedure: The work-up is critical to isolate the final product, which may have some water solubility.

    • Troubleshooting:

      • After decarboxylation, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Multiple extractions may be necessary to maximize the yield.

      • Consider a salt-out procedure by adding brine to the aqueous layer to reduce the solubility of the organic product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for optimizing the overall yield of this compound?

A1: The most critical parameters are likely to be the choice of base in both the Michael addition and the cyclization steps, and the use of high dilution conditions during the cyclization to favor the intramolecular reaction. Careful control of temperature at each step is also essential to minimize side reactions.

Q2: What analytical techniques are recommended for monitoring the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more detailed analysis and to check for the presence of side products, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur:

  • Self-condensation: The starting materials or intermediates may react with themselves, especially under strongly basic conditions.

  • Intermolecular reactions: During the cyclization step, intermolecular condensation can compete with the desired intramolecular reaction, leading to oligomers or polymers.

  • Decomposition: The β-keto acetal product may be sensitive to strong acid or base and high temperatures, leading to decomposition during work-up or purification.

Side Reactions cluster_0 Starting Materials cluster_1 Desired Reaction cluster_2 Side Reactions A Acyclic Precursor B Intramolecular Cyclization A->B High Dilution, Optimized Base C Intermolecular Condensation A->C High Concentration D Decomposition B->D Harsh Conditions

Figure 2: Potential reaction pathways, including desired and side reactions.

Q4: What are the recommended purification methods for the final product?

A4: this compound is expected to be a relatively polar compound.

  • Column Chromatography: Purification by column chromatography on silica gel is a standard method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation could be an excellent method for purification, especially on a larger scale.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could provide highly pure material.

Q5: How can I confirm the structure of the final product?

A5: The structure of this compound should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Will show characteristic peaks for the methoxy groups, and the protons on the pyran ring.

  • ¹³C NMR: Will confirm the number of unique carbons, including the ketone, the acetal carbon, and the carbons of the pyran ring.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show a strong absorption for the ketone carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These should be adapted and optimized for the specific substrates and scale of the reaction.

Protocol 1: General Procedure for Michael Addition
  • To a solution of the malonic acid derivative (1.0 eq) in a suitable dry solvent (e.g., THF, 10 mL/mmol), add the base (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of pyruvic aldehyde dimethyl acetal (1.0 eq) in the same dry solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the acyclic precursor.

Protocol 2: General Procedure for Dieckmann Condensation
  • Prepare a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with dry hexanes) in a large volume of dry THF (high dilution, e.g., 50 mL/mmol of substrate) under an inert atmosphere.

  • Heat the suspension to reflux.

  • Slowly add a solution of the acyclic precursor (1.0 eq) in dry THF to the refluxing suspension over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude cyclic β-keto ester may be used directly in the next step or purified by column chromatography.

Protocol 3: General Procedure for Hydrolysis and Decarboxylation
  • Dissolve the crude cyclic β-keto ester (1.0 eq) in a mixture of acetic acid and water (e.g., 5:1 v/v).

  • Heat the mixture to reflux (around 100-110 °C) for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Troubleshooting Workflow A Low Yield or Incomplete Reaction B Identify Reaction Step A->B C Check Purity of Starting Materials B->C D Optimize Reaction Conditions B->D C->D E Analyze Side Products D->E F Modify Work-up or Purification D->F E->D G Successful Optimization F->G

Figure 3: A general workflow for troubleshooting and optimizing the reaction yield.

References

troubleshooting failed reactions involving 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,3-dimethoxytetrahydro-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and find answers to frequently asked questions regarding this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Yield in Reactions Involving the Ketone

Question: I am attempting a reaction at the C4 ketone (e.g., Wittig reaction, Grignard addition, reductive amination), but I am observing very low to no product formation. What are the possible causes and solutions?

Answer:

Low reactivity of the ketone at the C4 position can be attributed to several factors, primarily steric hindrance from the adjacent axial methoxy group of the dimethoxy acetal.

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance: The two methoxy groups at the C3 position can sterically block the approach of bulky nucleophiles to the C4 ketone.

    • Solution:

      • For reactions like the Wittig reaction, consider using less sterically demanding ylides, such as methylenetriphenylphosphorane, for the introduction of a methylene group.[1][2][3] For substituted alkenes, the Horner-Wadsworth-Emmons (HWE) reaction, which uses smaller phosphonate esters, may be a better alternative.[1]

      • For Grignard reactions, ensure your Grignard reagent is freshly prepared and titrated. Consider using organolithium reagents, which are generally more reactive.[4][5] Running the reaction at a higher temperature might also help overcome the activation barrier, but monitor for side reactions.

      • For reductive amination, the formation of the imine intermediate might be slow. Using a Lewis acid catalyst like Ti(OiPr)₄ can help activate the ketone.[6] Ensure that the reducing agent you are using is suitable; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for selectively reducing the imine in the presence of the ketone.[6]

  • Reagent Quality: Degradation of reagents, especially organometallics like Grignard reagents, can lead to failed reactions.

    • Solution: Always use freshly prepared or newly purchased and properly stored reagents. Titrate organometallic reagents before use to determine their exact concentration.

  • Reaction Conditions: Sub-optimal reaction conditions can lead to poor yields.

    • Solution: Experiment with different solvents and temperatures. For two-step processes like reductive amination, ensure the initial imine formation is complete before adding the reducing agent. Monitoring the reaction by TLC or LC-MS is crucial.

Issue 2: Unwanted Acetal Cleavage

Question: My reaction is resulting in the hydrolysis of the 3,3-dimethoxy acetal, leading to byproducts. How can I prevent this?

Answer:

The dimethoxy acetal group is sensitive to acidic conditions and will hydrolyze back to the corresponding ketone (in this case, a β-keto aldehyde which would be unstable).[7][8][9][10][11]

Possible Causes & Troubleshooting Steps:

  • Acidic Reagents or Conditions: The use of acidic reagents, catalysts, or even acidic impurities in your solvents can cause the deprotection of the acetal.

    • Solution:

      • If the desired reaction can be performed under neutral or basic conditions, this is highly recommended.

      • If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective concentration. Running the reaction at a lower temperature may also help minimize hydrolysis.

      • Ensure all solvents and reagents are free from acidic impurities. For example, dichloromethane can contain traces of HCl. It can be washed with a mild base (like aqueous sodium bicarbonate), dried, and redistilled if necessary.

  • Aqueous Workup: Prolonged exposure to even mildly acidic water during the workup can lead to acetal cleavage.

    • Solution: Perform the aqueous workup quickly and under neutral or slightly basic conditions. Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) for the wash. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 3,3-dimethoxy group in this molecule?

A1: The 3,3-dimethoxy group acts as a protecting group for a ketone at the C3 position. This allows for selective reactions to be carried out at the C4 ketone without interference from a ketone at C3. Protecting groups are a common strategy in multi-step organic synthesis to mask the reactivity of certain functional groups.[12][13]

Q2: Can I selectively react with the 3,3-dimethoxy acetal without affecting the C4 ketone?

A2: Yes, the primary reaction of the acetal is hydrolysis under acidic conditions to reveal the ketone. This deprotection can be performed selectively if the C4 ketone is unreactive under these specific mild acidic conditions or if it has been transformed into a less reactive functional group.

Q3: What are some common reactions that can be performed on the C4 ketone of this compound?

A3: The C4 ketone can undergo a variety of standard ketone reactions, including:

  • Nucleophilic Addition: Reactions with Grignard reagents or organolithium reagents to form tertiary alcohols.[14][15]

  • Wittig Olefination: Reaction with phosphonium ylides to form alkenes.[1][2][3]

  • Reductive Amination: Reaction with an amine followed by a reducing agent to form a secondary or tertiary amine.[6][16][17]

  • Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄).

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring the progress of reactions involving this compound are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Provides a quick and simple way to check for the consumption of the starting material and the formation of the product. The ketone and the dimethoxy acetal give the molecule a moderate polarity, so a solvent system like ethyl acetate/hexanes is a good starting point for developing a TLC method.

  • LC-MS: Provides more detailed information, including the mass of the product, which helps to confirm its identity.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction to form 4-Methylene-3,3-dimethoxytetrahydro-4H-pyran
  • Preparation of the Ylide (in situ):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equivalents).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a bright yellow or orange color indicates the formation of the ylide.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the solution of the ketone to 0 °C.

    • Slowly add the prepared ylide solution to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Ketone Reactions

Potential Cause Recommended Action Alternative Reagents/Methods
Steric HindranceIncrease reaction temperature; Use less bulky reagentsHorner-Wadsworth-Emmons (HWE) for olefination; Organolithium reagents for additions
Poor Reagent QualityUse fresh reagents; Titrate organometallicsN/A
Sub-optimal ConditionsOptimize solvent and temperature; Monitor reaction progressUse of additives or catalysts (e.g., Lewis acids)

Table 2: Conditions to Avoid for Acetal Stability

Condition Reason for Avoidance Recommended Alternative
Strong or Protic AcidsCatalyzes hydrolysis of the acetalUse neutral or basic reaction conditions
Prolonged Aqueous WorkupCan lead to gradual hydrolysisMinimize time of aqueous workup; Use basic washes (e.g., sat. NaHCO₃)
Acidic Solvents/ImpuritiesCan cause unintended deprotectionUse purified, neutral solvents

Visualizations

Troubleshooting_Workflow start Reaction with 3,3-dimethoxytetrahydro- 4H-pyran-4-one Failed check_sm Check Starting Material Purity and Reagent Quality start->check_sm low_yield Low or No Yield? check_sm->low_yield side_products Significant Side Products? low_yield->side_products No steric_hindrance Consider Steric Hindrance at C4 Ketone low_yield->steric_hindrance Yes check_acetal Check for Acetal Hydrolysis side_products->check_acetal Yes change_reagent Use Less Bulky Reagents (e.g., HWE vs. Wittig) steric_hindrance->change_reagent optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) steric_hindrance->optimize_conditions avoid_acid Avoid Acidic Conditions/Reagents check_acetal->avoid_acid neutral_workup Use Neutral/Basic Workup check_acetal->neutral_workup

Caption: Troubleshooting workflow for failed reactions.

Acetal_Hydrolysis_Pathway acetal 3,3-Dimethoxytetrahydro- 4H-pyran-4-one Acetal at C3 protonation Protonated Acetal Oxygen is Protonated acetal->protonation H+ (Acid Catalyst) carbocation Oxocarbenium Ion Resonance Stabilized protonation->carbocation - MeOH hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H2O product Unstable β-keto aldehyde Deprotected Product hemiacetal->product - H+

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

References

improving the stability of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling, storage, and experimental use of 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis. As a ketal, it is stable in neutral to strongly basic environments but can readily hydrolyze back to the corresponding ketone (tetrahydro-4H-pyran-4-one) and methanol in the presence of even trace amounts of acid.[1][2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and acidic substances.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation.

Q3: Can I use common chromatography solvents with this compound?

A3: Caution should be exercised during chromatographic purification. Standard silica gel can be slightly acidic and may cause partial or complete hydrolysis of the ketal. It is advisable to use neutralized silica gel or to add a small amount of a non-nucleophilic base, such as triethylamine (1-3%), to the eluent to prevent degradation on the column.[5] Solvents should be anhydrous, as the presence of water can facilitate hydrolysis, especially if acidic impurities are present.

Q4: How can I monitor the degradation of this compound?

A4: Degradation can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of signals corresponding to the parent ketone and methanol can be observed.[1] Chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining ketal and the formation of the ketone.[6]

Troubleshooting Guides

Issue 1: Unexpected Deprotection During Reaction Workup

Symptoms:

  • Low yield of the desired product containing the this compound moiety.

  • Presence of the corresponding ketone byproduct in the crude reaction mixture, as identified by NMR or LC-MS.

Root Cause:

  • Exposure to acidic conditions during the workup procedure. This can occur during an aqueous wash with an acidic solution or if the reaction itself was performed under acidic conditions that were not properly neutralized.

Solutions:

StepProtocolRationale
1. Neutralization Before aqueous workup, carefully quench the reaction mixture with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice. Add the bicarbonate solution slowly until gas evolution ceases, indicating that the acid has been neutralized.To remove any acidic catalysts or byproducts from the reaction mixture that could cause hydrolysis of the ketal during the workup.
2. Extraction Extract the product with a suitable organic solvent. Wash the organic layer with brine (saturated NaCl solution) to remove excess water.Minimizing contact time with the aqueous phase reduces the risk of hydrolysis.
3. Drying and Concentration Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.To remove residual water that could contribute to hydrolysis upon storage of the crude product.
Issue 2: Degradation During Purification by Flash Chromatography

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • Isolation of fractions containing the hydrolyzed ketone or a mixture of the ketal and ketone.

Root Cause:

  • The inherent acidity of standard silica gel is sufficient to catalyze the hydrolysis of the acid-sensitive ketal.

Solutions:

StepProtocolRationale
1. Neutralize Silica Gel Prepare a slurry of silica gel in the desired eluent system containing 1-3% triethylamine or another suitable non-nucleophilic base.The basic additive neutralizes the acidic sites on the silica gel, preventing on-column degradation of the ketal.[5]
2. Choose Appropriate Solvents Use anhydrous, high-purity solvents for the mobile phase.To minimize the presence of water, which is a reactant in the hydrolysis of the ketal.[7]
3. Alternative Stationary Phases Consider using a less acidic stationary phase, such as neutral alumina, for the purification.Alumina is generally less acidic than silica gel and can be a better choice for acid-sensitive compounds.

Experimental Protocols

Protocol 1: General Procedure for Reaction Quenching and Workup of Acid-Sensitive Ketals
  • Cool the reaction mixture to 0 °C in an ice bath. This will help to control any exothermicity during the quench.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base with stirring. Monitor for gas evolution. Continue addition until the pH of the aqueous layer is neutral or slightly basic (pH 7-8), which can be checked with pH paper.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove the majority of the water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure, keeping the bath temperature low to avoid potential thermal degradation.

Protocol 2: Purification of Acid-Sensitive Ketals using Flash Chromatography
  • Choose an appropriate solvent system based on the polarity of your compound, determined by thin-layer chromatography (TLC).

  • To the chosen eluent, add 1-3% (v/v) of triethylamine.

  • Prepare the silica gel slurry using this modified eluent.

  • Pack the column with the neutralized silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent (or a suitable solvent) and load it onto the column.

  • Perform the chromatography as usual, collecting fractions and monitoring by TLC.

Data Presentation

ConditionExpected StabilityRationale
pH < 4 LowRapid acid-catalyzed hydrolysis. The rate of hydrolysis increases with decreasing pH.[1]
pH 4 - 6 ModerateHydrolysis can still occur, especially at elevated temperatures or in the presence of water.
pH 7 (Neutral) HighGenerally stable under neutral conditions.
pH > 8 HighStable in basic and strongly basic solutions.[2][3]
Common Organic Solvents (anhydrous) HighStable in common anhydrous solvents like dichloromethane, ethyl acetate, and hexanes.
Protic Solvents (e.g., Methanol, Ethanol) Moderate to HighGenerally stable if the solvent is anhydrous and free of acidic impurities.
Silica Gel (standard) Low to ModerateRisk of hydrolysis due to the acidic nature of silica gel.
Elevated Temperatures ModerateWhile generally stable, prolonged exposure to high temperatures may promote degradation, especially if trace acid or water is present.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Ketal 3,3-dimethoxytetrahydro- 4H-pyran-4-one Protonated_Ketal Protonated Ketal Ketal->Protonated_Ketal + H+ Protonated_Ketal->Ketal - H+ Carbocation Oxocarbenium Ion Intermediate Protonated_Ketal->Carbocation - CH₃OH Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O Hemiketal->Carbocation - H₂O Ketone tetrahydro-4H-pyran-4-one Hemiketal->Ketone - CH₃OH, - H+ Methanol Methanol H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_workup Workup Procedure cluster_purification Purification Options Start Crude Reaction Mixture (contains acid-sensitive ketal) Quench Quench with mild base (e.g., sat. NaHCO₃ soln.) Start->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Purify_Options Flash Chromatography (neutralized silica) Distillation Crystallization End Pure, Stable Ketal Product Purify_Options->End Stability_Logic Compound This compound Condition Experimental Condition Compound->Condition Is_Acidic Is the condition acidic? Condition->Is_Acidic Stable Compound is Stable Is_Acidic->Stable No (pH ≥ 7) Unstable Compound is Unstable (Hydrolysis Risk) Is_Acidic->Unstable Yes (pH < 7)

References

Technical Support Center: Large-Scale Synthesis of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction.Monitor reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR). Consider extending the reaction time or slightly increasing the temperature.
Side reactions occurring.Optimize reaction conditions, such as temperature and catalyst loading. Ensure all reagents and solvents are pure and dry.
Product loss during workup or purification.Refine the extraction and purification procedures. Consider alternative purification methods like column chromatography or crystallization.
Formation of Impurities Presence of moisture or air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Non-selective reagents.Utilize more selective reagents or protecting groups to minimize side reactions.
Degradation of the product.Analyze the stability of the product under the reaction and purification conditions. It may be necessary to adjust the pH or temperature.
Inconsistent Reaction Rates Poor temperature control.Ensure uniform heating and efficient stirring, especially in large-scale reactors.
Catalyst deactivation.Verify the quality and activity of the catalyst. Consider using a fresh batch or a different type of catalyst.
Inefficient mixing.For heterogeneous reactions, ensure the agitation speed is sufficient to maintain a uniform suspension.[1]
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.Choose a solvent system that allows for easy precipitation or extraction of the product.
Formation of an emulsion during extraction.Add brine or adjust the pH to break the emulsion. Centrifugation can also be an effective method.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: While various synthetic routes exist, common precursors for related tetrahydropyran-4-one structures include dihydropyran-4-one or pyran-4-one, which can be hydrogenated.[2] Another approach involves the cyclization of 1,5-dihalopentan-3-ones. A two-stage process starting from 3-chloropropionyl chloride has also been reported for the synthesis of tetrahydro-4H-pyran-4-one.[3][4]

Q2: What catalysts are typically used for the hydrogenation of pyran-4-one precursors?

A2: Metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are commonly employed for the hydrogenation of the pyran ring.[2] The choice of catalyst can influence the reaction rate and selectivity.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: For large-scale synthesis, critical factors to monitor and control include pH and agitation speed, as these can significantly impact reaction efficiency and product quality.[1] Thorough process safety evaluations are also crucial before scaling up.

Q4: How can the purity of the final product be improved?

A4: Purification can be achieved through vacuum distillation, recrystallization, or column chromatography. The choice of method will depend on the physical properties of this compound and the nature of the impurities.

Q5: Are there any environmentally friendly or "green" synthesis methods available?

A5: The use of recyclable catalysts and greener solvents is an active area of research. For instance, some syntheses of 4H-pyran derivatives utilize reusable catalysts in aqueous media to minimize environmental impact.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Dihydropyran-4-one Precursor

This protocol is a generalized procedure based on the synthesis of similar tetrahydro-4H-pyran-4-ones.[2]

  • Reactor Setup: A high-pressure reactor is charged with the dihydropyran-4-one precursor, a suitable solvent (e.g., ethanol or a mixture of an aprotic and an alcohol solvent), and a metal catalyst (e.g., 5% Pd/C).

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 0.1-1 MPa).

  • Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 5-60°C) until the reaction is complete, as monitored by an appropriate analytical method.

  • Workup: The reactor is depressurized, and the catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield the final product.

Quantitative Data Summary

Synthesis Method Precursor Catalyst/Reagents Yield Reference
Two-stage process3-Chloropropionyl chloride-45% (overall)[3]
HydrogenationPyran-4-oneRaney Nickel58%[2]
HydrogenationPyran-4-onePalladium/Scandium Carbonate75%[2]
Asymmetric Enzymatic Reduction4,4-dimethoxytetrahydro-2H-pyran-3-oneKetoreductase, GDH for NADPH regeneration96-98%[1]

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Synthesis Stage cluster_1 Purification Stage start Starting Materials reaction Chemical Reaction (e.g., Hydrogenation) start->reaction Reagents, Catalyst workup Reaction Workup (e.g., Filtration) reaction->workup Crude Product purification Purification (e.g., Distillation) workup->purification analysis Quality Control Analysis purification->analysis product Final Product analysis->product Meets Specifications

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Loss During Workup issue->cause3 solution1 Increase Reaction Time/ Temperature cause1->solution1 solution2 Optimize Conditions/ Use Pure Reagents cause2->solution2 solution3 Refine Purification Protocol cause3->solution3

Caption: A troubleshooting decision tree for addressing low product yield during synthesis.

References

Technical Support Center: Purity Assessment of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 3,3-dimethoxytetrahydro-4H-pyran-4-one.

High-Performance Liquid Chromatography (HPLC)

FAQs for HPLC Analysis

Q1: What is a good starting HPLC method for the purity analysis of this compound?

A1: A good starting point for reversed-phase HPLC analysis would be a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. An isocratic elution is often sufficient for initial purity assessments. For potential impurities that are either much more or less polar, a gradient elution may be necessary.

Q2: How can I improve peak shape and resolution?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects. If tailing persists, it could indicate secondary interactions with the stationary phase; adding a small amount of a competing agent like triethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) to the mobile phase can help. Adjusting the mobile phase pH can also improve peak shape for ionizable compounds. For resolution issues, optimizing the mobile phase composition, flow rate, or switching to a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded column) can be effective.[1][2]

Q3: My retention times are drifting. What could be the cause?

A3: Retention time drift can be caused by several factors including poor column equilibration, changes in mobile phase composition, fluctuating column temperature, or changes in flow rate.[1] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. It is also crucial to use a column oven to maintain a stable temperature.[1] Prepare fresh mobile phase daily and ensure the components are miscible and properly mixed.[1] A drifting flow rate could indicate a problem with the pump, such as a leak or worn seals.[1]

Q4: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A4: Ghost peaks are unexpected peaks that can appear in a chromatogram. They can originate from contamination in the mobile phase, sample carryover from previous injections, or impurities in the injection solvent. To troubleshoot, run a blank gradient (without injecting a sample) to see if the peaks originate from the mobile phase. If so, use fresh, high-purity solvents. To address carryover, implement a robust needle wash protocol in your autosampler method. Ensure your injection solvent is clean and of high purity.

Troubleshooting Guide for HPLC
Problem Possible Cause Suggested Solution
No Peaks or Very Small Peaks No sample injected; Detector issue (e.g., lamp off); Incorrect wavelength setting.Verify injection volume and sample concentration; Check detector status and settings.
Peak Tailing Column overload; Secondary interactions with the stationary phase; Dead volume in the system.Decrease injection volume or sample concentration; Add a competing agent to the mobile phase or adjust pH; Check and minimize the length and diameter of tubing between the column and detector.[1]
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.Decrease injection volume or sample concentration; Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Partially clogged frit or column inlet; Incompatible injection solvent.Reverse-flush the column (if permissible by the manufacturer) or replace the frit; Ensure the sample is dissolved in the mobile phase.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector cell; Fluctuating temperature.Degas the mobile phase; Use fresh, high-purity solvents and flush the detector cell; Use a column oven.[1][2]
Experimental Protocol: HPLC Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Chromatographic Problem Observed check_system Check System Basics: - Leaks - Mobile Phase Level - Lamp Status start->check_system peak_issue Peak Shape or Retention Issue? check_system->peak_issue baseline_issue Baseline Issue? peak_issue->baseline_issue No peak_shape Analyze Peak Shape: - Tailing - Fronting - Splitting peak_issue->peak_shape Yes retention_time Analyze Retention Time: - Drifting - Shifting peak_issue->retention_time Retention no_peaks No/Small Peaks? baseline_issue->no_peaks No noise Baseline Noise? baseline_issue->noise Yes drift Baseline Drift? baseline_issue->drift Drift check_injection Check Injection Process: - Syringe/Autosampler - Sample Concentration no_peaks->check_injection Yes end Problem Resolved no_peaks->end No optimize_method Optimize Method: - Mobile Phase - Gradient - Column peak_shape->optimize_method retention_time->optimize_method optimize_method->end clean_system Clean System: - Flush Column - Clean Detector Cell noise->clean_system prepare_fresh Prepare Fresh Mobile Phase drift->prepare_fresh clean_system->end prepare_fresh->end check_detector Check Detector Settings: - Wavelength - Attenuation check_injection->check_detector check_detector->end GC_Troubleshooting start GC Problem Detected check_gas Check Gas Supply & Flow start->check_gas peak_issue Peak Integrity Issue? check_gas->peak_issue baseline_issue Baseline Problem? peak_issue->baseline_issue No peak_shape Analyze Peak Shape: - Tailing - Fronting - Splitting peak_issue->peak_shape Yes reproducibility_issue Reproducibility Issue? baseline_issue->reproducibility_issue No drift Baseline Drift? baseline_issue->drift Yes noise Baseline Noise? baseline_issue->noise Noise check_autosampler Check Autosampler/Syringe reproducibility_issue->check_autosampler Yes end Problem Resolved reproducibility_issue->end No check_inlet Check Inlet: - Septum - Liner - Temperature peak_shape->check_inlet condition_column Condition or Trim Column check_inlet->condition_column condition_column->end bake_out Bake Out Column drift->bake_out check_detector_gases Check Detector Gas Purity noise->check_detector_gases bake_out->end check_detector_gases->end check_leaks Check for System Leaks check_autosampler->check_leaks check_leaks->end Structure_Confirmation start Purity Assessment of This compound hplc HPLC Analysis (Purity, Quantification) start->hplc gc GC Analysis (Orthogonal Purity, Volatiles) start->gc nmr NMR Spectroscopy (Structure Confirmation) hplc->nmr Isolate Peaks for ID data_integration Integrate Data for Final Purity Assessment hplc->data_integration ms Mass Spectrometry (Molecular Weight, Fragmentation) gc->ms GC-MS for Impurity ID gc->data_integration nmr->data_integration ms->data_integration

References

Technical Support Center: Purification of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of byproducts from 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

The synthesis of this compound, a ketal, can be accompanied by several byproducts. The specific impurities will depend on the synthetic route employed. However, general classes of byproducts in ketal formation reactions include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Hemiketals: Partial reaction of the ketone with the alcohol can result in the formation of a hemiacetal, which contains both a hydroxyl and an alkoxy group on the same carbon.[1]

  • Products of Self-Condensation: The starting ketone may undergo self-condensation reactions, especially under acidic or basic conditions.[2]

  • Byproducts from Secondary Reactions: The desired product or intermediates may undergo further reactions, leading to undesired byproducts.[2]

  • Solvent-Related Impurities: The solvent used in the reaction or purification steps may be present as an impurity.

Q2: What purification techniques are most effective for removing byproducts from this compound?

The choice of purification method depends on the nature of the byproducts. Commonly employed techniques include:

  • Distillation: For volatile byproducts with significantly different boiling points from the desired product, vacuum distillation can be an effective purification method.[2]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A suitable solvent system (eluent) is chosen to achieve optimal separation.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent can be found, recrystallization can be a highly effective method for removing impurities.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a purification process, such as column chromatography. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, the separation of the desired product from its impurities can be visualized.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Incomplete Removal of a More Polar Byproduct by Column Chromatography

Problem: A byproduct with a lower Rf value (more polar) than the desired product is co-eluting or streaking into the product fractions during silica gel column chromatography.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The eluent may be too polar, causing both the product and the impurity to move too quickly down the column.
Recommendation: Decrease the polarity of the eluent. For example, if using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
Recommendation: Use a larger column with more silica gel or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing The silica gel in the column is not packed uniformly, leading to channeling and poor separation.
Recommendation: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Issue 2: Product Degradation on Silica Gel

Problem: The desired product, this compound, appears to be degrading on the silica gel column, as evidenced by the appearance of new, more polar spots on the TLC plate.

Possible Causes and Solutions:

CauseSolution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause the hydrolysis of the ketal functionality.
Recommendation 1: Use deactivated silica gel. This can be prepared by adding a small percentage of a base, such as triethylamine (e.g., 1%), to the eluent.
Recommendation 2: Consider using a different stationary phase, such as neutral alumina.
Prolonged Exposure to Silica The longer the compound remains on the column, the greater the chance of degradation.
Recommendation: Optimize the solvent system to allow for a reasonably fast elution of the product without compromising separation.

Experimental Protocols

A practical synthetic procedure for a related compound, dihydro-2H-pyran-3(4H)-one, involves the use of distillation for purification of its precursor, 3,3-dimethoxytetrahydro-2H-pyran.[2] This suggests that vacuum distillation could be a viable purification method for this compound, provided the byproducts have sufficiently different boiling points.

General Protocol for Vacuum Distillation:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of the product under the applied pressure. Monitor the purity of the collected fractions by TLC or GC-MS.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product Mixture purification_choice Select Purification Method start->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile Impurities chromatography Column Chromatography purification_choice->chromatography Polarity Difference recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity Analysis (TLC, GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 cause4 Product Degradation start->cause4 solution1 Adjust Eluent Polarity cause1->solution1 solution2 Reduce Load / Use Larger Column cause2->solution2 solution3 Repack Column Carefully cause3->solution3 solution4 Use Deactivated Silica / Alumina cause4->solution4

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Degradation of 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,3-dimethoxytetrahydro-4H-pyran-4-one. The information focuses on potential degradation pathways and the experimental analysis of its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways due to its functional groups: a ketal and a cyclic ketone within a tetrahydropyran ring.

  • Acid-Catalyzed Ketal Hydrolysis: The dimethoxy group at the C3 position forms a ketal, which is stable under basic conditions but readily hydrolyzes in the presence of acid.[1] This reaction yields tetrahydro-4H-pyran-3,4-dione and two equivalents of methanol. The formation of a resonance-stabilized carboxonium ion is the rate-determining step in this process.[1][2]

  • Photochemical Decomposition: As a cyclic ketone, the compound can undergo photochemical decomposition upon exposure to light, particularly UV radiation.[3][4] This can lead to a variety of ring-opened and rearranged products.

Q2: What experimental conditions are known to promote the degradation of this compound?

A2: Degradation is most commonly observed under the following conditions:

  • Acidic pH: The presence of even catalytic amounts of acid can initiate the hydrolysis of the ketal.[5][6]

  • Exposure to Light: Direct exposure to sunlight or other sources of UV radiation can induce photochemical degradation.[3][4]

  • Oxidizing Conditions: While the tetrahydropyran ring is relatively stable, strong oxidizing agents can lead to degradation, potentially initiated by hydrogen abstraction at the C2 position adjacent to the ether oxygen.[7]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS analysis. Ketal hydrolysis due to acidic mobile phase or sample matrix.1. Ensure the pH of the mobile phase and sample diluent is neutral or slightly basic. 2. If acidic conditions are required for chromatography, minimize the time the sample is in solution before injection. 3. Analyze a sample of the mobile phase or diluent to rule out contamination.
Loss of compound purity over time when stored in solution. Acid-catalyzed hydrolysis or photochemical degradation.1. Store stock solutions and samples in amber vials to protect from light. 2. Buffer solutions to a neutral or slightly basic pH. 3. Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific bioassay medium over the time course of the experiment. 2. Identify any acidic components in the medium that could be promoting hydrolysis. 3. Protect the assay plates from direct light exposure.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Spike the compound into the desired test matrix (e.g., buffer at various pH values).

    • Incubate the samples under the desired conditions (e.g., specific temperature and light exposure).

    • At each time point, withdraw an aliquot, quench any reaction if necessary, and inject it onto the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks that appear.

Protocol 2: GC-MS for Identification of Volatile Degradation Products

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Following incubation under degradation conditions, extract the sample with a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the extract if necessary.

    • Inject a 1 µL aliquot into the GC-MS.

    • Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

Visualizations

DegradationPathways parent 3,3-dimethoxytetrahydro- 4H-pyran-4-one hydrolysis_product tetrahydro-4H-pyran-3,4-dione parent->hydrolysis_product Acidic Conditions (H+) methanol Methanol (2 eq.) parent->methanol Acidic Conditions (H+) photochem_products Photochemical Degradation Products parent->photochem_products Light (hν)

Primary degradation pathways of the target compound.

TroubleshootingWorkflow start Unexpected Results or Loss of Compound Purity check_ph Is the sample or mobile phase acidic? start->check_ph check_light Is the sample exposed to light? check_ph->check_light No neutralize Neutralize or buffer the sample/mobile phase check_ph->neutralize Yes protect_light Store and handle samples in the dark check_light->protect_light Yes reanalyze Re-analyze sample check_light->reanalyze No neutralize->reanalyze protect_light->reanalyze

A troubleshooting decision tree for unexpected results.

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 3,3-Dimethoxytetrahydro-4H-pyran-4-one: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals seeking to synthesize this specific scaffold may need to engage in significant developmental work. This would likely involve a multi-step approach, potentially starting from a more readily available precursor such as 3-hydroxytetrahydro-4H-pyran-4-one.

Hypothetical Synthetic Approaches

Given the lack of direct methods, two plausible, yet unproven, synthetic routes are proposed here as a starting point for investigation. These are based on standard organic chemistry transformations.

Method 1: Oxidation-Ketalization Sequence

This two-step approach would begin with the synthesis of 3-hydroxytetrahydro-4H-pyran-4-one, a known compound. The subsequent steps would involve:

  • Oxidation: The hydroxyl group at the C3-position would be oxidized to a ketone, yielding the intermediate tetrahydropyran-3,4-dione. A variety of mild oxidizing agents could be screened for this transformation to avoid over-oxidation or degradation of the pyran ring.

  • Selective Ketalization: The more reactive ketone at the C3-position would then be selectively converted to the dimethyl ketal using methanol under acidic conditions. Careful control of reaction conditions would be crucial to favor the formation of the desired 3,3-dimethoxy product over the 4,4-dimethoxy isomer.

Method 2: Cyclization of a Pre-functionalized Acyclic Precursor

An alternative strategy would involve the construction of the pyran ring from an acyclic precursor that already contains the required gem-dimethoxy functionality. This could potentially be achieved through:

  • Synthesis of a δ-hydroxy-β-keto acetal: This key intermediate would contain the necessary carbon skeleton and functional groups.

  • Intramolecular Cyclization: An acid- or base-catalyzed intramolecular cyclization (oxa-Michael addition) could then be employed to form the tetrahydropyranone ring.

Data Presentation and Experimental Protocols

As no specific experimental data for the synthesis of 3,3-dimethoxytetrahydro-4H-pyran-4-one has been found, a quantitative comparison is not possible at this time. Researchers pursuing the synthesis of this molecule would need to generate this data through systematic experimentation. Key parameters to document would include:

ParameterMethod 1 (Hypothetical)Method 2 (Hypothetical)
Starting Materials 3-hydroxytetrahydro-4H-pyran-4-one, Oxidizing agent, Methanol, Acid catalystAcyclic δ-hydroxy-β-keto acetal precursor
Key Intermediates Tetrahydropyran-3,4-dione-
Reaction Steps 21 (from precursor)
Anticipated Yield To be determinedTo be determined
Purification Method To be determined (likely column chromatography)To be determined (likely column chromatography)
Reaction Conditions To be determined (temperature, reaction time, catalyst loading)To be determined (catalyst, solvent, temperature)

Detailed experimental protocols would need to be developed and optimized for each step of the chosen synthetic route.

Visualization of Proposed Synthetic Workflow

The logical workflow for a research program aimed at synthesizing and comparing methods for this compound is depicted below.

Synthesis_Comparison_Workflow cluster_0 Method 1: Oxidation-Ketalization cluster_1 Method 2: Cyclization Start_1 3-hydroxytetrahydro- 4H-pyran-4-one Oxidation Oxidation of C3-hydroxyl group Start_1->Oxidation Step 1 Intermediate_1 tetrahydropyran-3,4-dione Oxidation->Intermediate_1 Ketalization Selective Ketalization with Methanol Intermediate_1->Ketalization Step 2 Product_1 3,3-dimethoxytetrahydro- 4H-pyran-4-one Ketalization->Product_1 Comparison Compare Yields, Purity, and Scalability Product_1->Comparison Start_2 Acyclic Precursor (δ-hydroxy-β-keto acetal) Cyclization Intramolecular Cyclization Start_2->Cyclization Single Step Product_2 3,3-dimethoxytetrahydro- 4H-pyran-4-one Cyclization->Product_2 Product_2->Comparison

Caption: Proposed workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound remains an open research question. The information provided in this guide is intended to serve as a foundational resource for researchers and professionals in drug development by outlining logical, albeit currently hypothetical, synthetic strategies. The successful synthesis and characterization of this compound will require dedicated experimental work to establish reliable protocols and generate the data necessary for a true comparative analysis. Future publications detailing such work would be a valuable contribution to the field of heterocyclic chemistry.

A Comparative Guide to Alternatives for 3,3-Dimethoxytetrahydro-4H-pyran-4-one in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the tetrahydropyran (THP) moiety is a cornerstone structural motif found in numerous natural products and pharmaceuticals. The functionalized building block, 3,3-dimethoxytetrahydro-4H-pyran-4-one, serves as a valuable precursor, enabling selective nucleophilic attack at the C4-position by masking the adjacent C3-position as a dimethyl ketal.

This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound for the synthesis of C4-substituted tetrahydropyran derivatives. We will explore two primary approaches: the use of structurally analogous protected pyranones and alternative synthetic routes that construct the heterocyclic ring from acyclic precursors. The performance of these alternatives is supported by experimental data from peer-reviewed literature.

Approach 1: Nucleophilic Addition to Protected Tetrahydropyran-4-ones

This strategy relies on the use of a tetrahydropyran-4-one scaffold where a ketone or a latent ketone at the C3 position is masked by a protecting group. This allows for the selective functionalization of the C4-ketone via reactions such as Grignard additions, Wittig olefinations, or reductions.

Reagent 1A: this compound (Acyclic Ketal)

This is the benchmark reagent. The dimethyl ketal at C3 protects the ketone from nucleophilic attack under basic or neutral conditions. It is generally stable but can be sensitive to strong acidic conditions, which are used for its removal to unmask the C3-ketone.

Alternative 1B: Cyclic Ketal-Protected Pyranones

A common alternative involves replacing the acyclic dimethyl ketal with a more robust cyclic ketal, such as an ethylene ketal (a 1,3-dioxolane ring). Cyclic ketals are often more stable to a wider range of conditions, including mildly acidic environments, compared to their acyclic counterparts. This increased stability can be advantageous in multi-step syntheses.

A close structural and functional analog is 1,4-dioxaspiro[4.5]decan-8-one, the ethylene ketal of cyclohexane-1,4-dione. The reaction of this compound with organometallic reagents provides a reliable proxy for the reactivity of cyclic ketal-protected tetrahydropyran-4-ones.

Approach 2: Alternative Synthetic Route via Prins Cyclization

Instead of using a pre-formed pyranone ring, this approach constructs the 4-hydroxytetrahydropyran system directly from acyclic components. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, is a powerful method for this purpose. This strategy offers high diastereoselectivity and avoids the need for protecting group manipulation.

Alternative Reagent System: Homoallylic Alcohol + Aldehyde/Ketone

In this method, the desired C4-substituent and C4-hydroxyl group are incorporated during the ring-forming step. For example, reacting a homoallylic alcohol with an aldehyde or ketone in the presence of an acid catalyst can directly yield a 4-hydroxytetrahydropyran derivative. Various Lewis and Brønsted acids can be employed as catalysts, with iodine showing particular efficacy under mild, metal-free conditions.[1]

Data Presentation: Performance Comparison

The following table summarizes the performance of the different approaches for the synthesis of a representative C4-substituted tetrahydropyran, specifically 4-methyl-tetrahydropyran-4-ol.

FeatureApproach 1B: Grignard on Cyclic Ketal AnalogApproach 2: Iodine-Catalyzed Prins Cyclization
Target Product 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol4-Iodo-2-(4-methoxyphenyl)-6-pentyltetrahydropyran ¹
Starting Materials 1,4-Dioxaspiro[4.5]decan-8-one, Methylmagnesium bromide1-Nonen-4-ol, p-Anisaldehyde
Key Reagents MeMgBr, THFIodine (I₂), Dichloromethane (CH₂Cl₂)
Reaction Conditions 0 °C to room temperature, 2 hoursRoom temperature, 20 hours
Reported Yield 81%41% ¹
Key Advantages Utilizes a stable, pre-formed ring; straightforward nucleophilic addition.High stereoselectivity; builds complexity quickly; avoids protecting groups.
Key Limitations Requires multi-step synthesis of the protected ketone; protecting group removal needed.Yield can be moderate for acyclic substrates; produces a 4-iodo derivative, not 4-hydroxy.
Reference (Synthesis based on analogous cyclohexanone)[1]

¹ Note: The Prins cyclization with acyclic homoallylic alcohols and iodine catalyst yields a 4-iodo-tetrahydropyran, which can be subsequently converted to the 4-hydroxy derivative. The yield shown is for the direct cyclization product.

Experimental Protocols

Protocol 1: Grignard Reaction with a Cyclic Ketal-Protected Ketone (Representative)

This protocol describes the synthesis of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol, which is analogous to the reaction with a cyclic ketal-protected tetrahydropyran-4-one.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution is added dropwise to the cooled solution over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Iodine-Catalyzed Prins Cyclization

This protocol describes the synthesis of a 4-iodo-tetrahydropyran from an acyclic homoallylic alcohol and an aldehyde.[1]

Materials:

  • Homoallylic alcohol (e.g., 1-nonen-4-ol, 1.0 eq)

  • Aldehyde (e.g., p-anisaldehyde, 1.0 eq)

  • Iodine (I₂, 0.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the homoallylic alcohol (1.0 eq) and the aldehyde (1.0 eq) in anhydrous CH₂Cl₂, iodine (0.5 eq) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 20 hours.

  • The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution.

  • The layers are separated, and the aqueous layer is extracted twice with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the 4-iodo-tetrahydropyran derivative.[1]

Mandatory Visualizations

G cluster_0 Approach 1: Protected Pyranone Route cluster_1 Approach 2: Prins Cyclization Route reagent1a 3,3-Dimethoxy- tetrahydro-4H-pyran-4-one reaction1 Nucleophilic Addition (e.g., Grignard, Wittig) reagent1a->reaction1 reagent1b 3,3-(Ethylenedioxy)- tetrahydro-4H-pyran-4-one (Structural Alternative) reagent1b->reaction1 product1 Protected 4-Substituted-THP-4-ol reaction1->product1 deprotection Acidic Deprotection product1->deprotection final_product Final Product: 4-Substituted- Tetrahydropyran-3,4-dione deprotection->final_product reagent2a Homoallylic Alcohol reaction2 Prins Cyclization (e.g., I₂-catalyzed) reagent2a->reaction2 reagent2b Aldehyde / Ketone reagent2b->reaction2 product2 Final Product: 4-Hydroxy- Tetrahydropyran Derivative reaction2->product2

Caption: Comparison of synthetic pathways to functionalized tetrahydropyrans.

G cluster_workflow Experimental Workflow: Prins Cyclization start 1. Combine homoallylic alcohol, aldehyde, and CH₂Cl₂ add_catalyst 2. Add Iodine (I₂) catalyst at room temperature start->add_catalyst react 3. Stir at room temperature for 20h add_catalyst->react quench 4. Quench with aq. Na₂S₂O₃ solution react->quench extract 5. Extract with CH₂Cl₂ quench->extract dry 6. Dry, filter, and concentrate extract->dry purify 7. Purify via column chromatography dry->purify end Final Product: 4-Iodo-tetrahydropyran purify->end

Caption: Experimental workflow for the Iodine-Catalyzed Prins Cyclization.

References

Unveiling the Biological Potential of Tetrahydro-4H-pyran-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activities of derivatives based on the tetrahydro-4H-pyran-4-one core structure. It is important to note that while the primary focus is on 3,3-dimethoxytetrahydro-4H-pyran-4-one derivatives, a comprehensive literature search reveals a scarcity of specific data for this particular substitution pattern. Consequently, this guide broadens its scope to include structurally related analogs, offering valuable insights into the potential therapeutic applications of this chemical class.

The tetrahydro-4H-pyran-4-one framework is a key structural motif found in a variety of biologically active compounds. Research into its derivatives has unveiled a spectrum of pharmacological effects, with the most prominent being anticancer, antimicrobial, and antioxidant activities. This guide synthesizes the available quantitative data, details common experimental protocols, and visualizes a general workflow for the discovery and evaluation of these promising compounds.

Comparative In Vitro Biological Activities

To facilitate a clear comparison of the potency of various tetrahydro-4H-pyran-4-one derivatives, the following table summarizes key quantitative data from published studies. These derivatives, while not exclusively the 3,3-dimethoxy variant, provide a valuable benchmark for understanding structure-activity relationships within this class of molecules.

Compound ClassDerivative/Compound CodeTarget/OrganismAssay TypePotency (IC₅₀/MIC)
Anticancer Agents
4H-Pyran Derivative4dHuman Colorectal Carcinoma (HCT-116)Cell Viability75.1 µM[1]
4H-Pyran Derivative4kHuman Colorectal Carcinoma (HCT-116)Cell Viability85.88 µM[1]
Thieno[3,2-c]pyran-4-one5dCancer Cell LinesGrowth Inhibition2.0-2.5 µM[2]
Thieno[3,2-c]pyran-4-one6cCancer Cell LinesGrowth Inhibition2.0-2.5 µM[2]
Tricyclic PyroneH10 (3-pyridyl benzopyran)Tubulin PolymerizationInhibition AssayNot Specified[3]
Antimicrobial Agents
4H-Pyran Derivative4gGram-positive bacteriaMIC< Ampicillin[1]
4H-Pyran Derivative4jGram-positive bacteriaMIC< Ampicillin[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments frequently cited in the evaluation of tetrahydro-4H-pyran-4-one derivatives.

Cell Viability (MTT) Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cells.

  • Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to attach overnight in a controlled environment (37°C, 5% CO₂).

  • Compound Incubation: The cells are then treated with serial dilutions of the test compounds and incubated for a defined period, typically 48 to 72 hours.

  • MTT Reagent Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 2-4 hours, during which viable cells metabolize MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and rapid method to screen the antioxidant potential of compounds.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

  • Reaction Initiation: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity of the compound.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel tetrahydro-4H-pyran-4-one derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization synthesis Synthesis of Tetrahydro-4H-pyran-4-one Derivatives anticancer Anticancer Activity (e.g., MTT Assay) synthesis->anticancer Primary Screening antimicrobial Antimicrobial Activity (e.g., MIC Assay) synthesis->antimicrobial Primary Screening antioxidant Antioxidant Activity (e.g., DPPH Assay) synthesis->antioxidant Primary Screening data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: A generalized workflow for the development of tetrahydro-4H-pyran-4-one derivatives.

References

A Comparative Analysis of Substituted Tetrahydropyran-4-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3,3-dimethoxytetrahydro-4H-pyran-4-one and structurally similar compounds. This document synthesizes available data on their chemical properties, synthesis, and biological activities to inform early-stage drug discovery efforts.

The tetrahydro-4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown promise in various therapeutic areas, including cognitive disorders and infectious diseases.[1][3] This guide focuses on comparing derivatives of the tetrahydro-4H-pyran-4-one core, providing insights into how different substitution patterns influence their properties and biological activities.

Physicochemical Properties of Tetrahydro-4H-pyran-4-one Derivatives

The substitution on the tetrahydro-4H-pyran-4-one ring significantly impacts the physicochemical properties of the resulting compounds. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles. A summary of key physicochemical parameters for a selection of derivatives is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAReference
Tetrahydro-4H-pyran-4-oneC5H8O2100.12-0.4[1]
(S)-3-methoxytetrahydro-4H-pyran-4-oneC6H10O3130.14-0.1[4]
3-Methoxy-2-methyl-4H-pyran-4-oneC7H8O3140.140.7[5]
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-oneC7H12O4160.17-1.5[6]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneC6H8O4144.12-0.8[7]

Synthesis of Tetrahydro-4H-pyran-4-one Derivatives

The synthesis of substituted tetrahydro-4H-pyran-4-ones can be achieved through various synthetic routes. A general and widely used method involves the condensation of an aldehyde with a β-ketoester or a β-diketone, often catalyzed by a base or an organocatalyst.[8]

General Experimental Protocol for the Synthesis of 4H-Pyran Derivatives

A common method for synthesizing 4H-pyran derivatives is a one-pot multi-component reaction.[8]

  • Reaction Setup: An aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (2 mmol), and a catalyst such as Neodymium(III) oxide (Nd2O3, 10 mol%) are combined in a round-bottom flask.[8]

  • Solvent and Reaction Conditions: The mixture is refluxed in water (2 ml) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Aromatic Aldehyde reaction One-pot multicomponent reaction (Reflux in Water) aldehyde->reaction keto β-Ketoester / β-Diketone keto->reaction catalyst Catalyst (e.g., Nd2O3) catalyst->reaction filtration Filtration & Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization product Purified 4H-Pyran Derivative recrystallization->product

Biological Activity and Comparative Analysis

Derivatives of tetrahydro-4H-pyran-4-one have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][7][9] The nature and position of the substituents on the pyran ring are crucial for their biological effects.

Antimicrobial Activity

Certain 4H-pyran derivatives have shown significant activity against various bacterial and fungal strains. For instance, some Schiff base fused 4H-pyran derivatives have been evaluated for their anti-Mycobacterium activity against Mycobacterium bovis.[3]

CompoundOrganismActivityReference
Schiff base fused 4H-pyrans (general)Mycobacterium bovisGood activity[3]
4H-Pyran derivatives 4g and 4jGram-positive bacteriaLower IC50 than ampicillin[9]
3-MethoxysampangineC. albicans, C. neoformans, A. fumigatusSignificant in vitro antifungal activity[10]
Antioxidant Activity

The antioxidant potential of pyran derivatives is another area of active research. The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a notable example, exhibiting strong free radical scavenging activity in DPPH assays.[7]

CompoundAssayActivityReference
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)DPPH radical scavengingComparable to ascorbic acid[7]
4H-Pyran derivatives 4g and 4jDPPH scavengingStrong potency, 4j more efficient than BHT[9]
Anticancer Activity

The 4H-pyran scaffold is also being explored for its potential in cancer therapy. Certain derivatives have been shown to inhibit the proliferation of cancer cell lines and induce apoptosis.[9] Colorectal cancer oncogenesis has been linked to the overexpression of Cyclin-Dependent Kinase 2 (CDK2), and some 4H-pyran derivatives have been investigated as CDK2 inhibitors.[9]

G compound 4H-Pyran Derivative (e.g., 4d, 4k) cdk2 CDK2 compound->cdk2 Inhibition caspase3 Caspase-3 Activation compound->caspase3 Induces proliferation Cell Proliferation cdk2->proliferation Promotes apoptosis Apoptosis caspase3->apoptosis Initiates

Conclusion

The tetrahydro-4H-pyran-4-one scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The ease of their synthesis and the tunability of their biological activities through substituent modifications make them attractive targets for further investigation. This guide provides a snapshot of the current landscape, highlighting the importance of comparative analysis in identifying promising lead compounds for the development of new therapeutics. Further research, including more extensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds.

References

mechanistic studies of reactions involving 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one core is a versatile scaffold in organic synthesis, serving as a building block for a variety of more complex molecules with potential biological activity.[1] Understanding the influence of substituents on the reactivity of this heterocyclic ketone is crucial for designing efficient synthetic routes. This guide provides a comparative overview of the mechanistic aspects of reactions involving the parent tetrahydro-4H-pyran-4-one and its substituted analogues, with a focus on available experimental data.

Comparison of Synthetic Methodologies

The synthesis of the tetrahydro-4H-pyran-4-one core and its derivatives can be achieved through various strategies. A common approach involves the cyclization of acyclic precursors.

CompoundStarting MaterialsKey ReactionReagentsYieldReference
Tetrahydro-4H-pyran-4-one3-Chloropropionyl chloride, EthyleneFriedel-Crafts acylation followed by hydrolysis and cyclizationAlCl₃, H₂O, H₃PO₄, NaH₂PO₄Not specified[2]
3-Hydroxytetrahydro-4H-pyran-4-one4-MethylenepyransOzonolysis followed by reductionO₃, Zn powder, Acetic acidNot specified[3]
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-oneAcetone, FormaldehydeCondensation reactionAlkaline medium67.4%[4]

Reactivity and Mechanistic Considerations

The reactivity of the tetrahydro-4H-pyran-4-one ring is primarily centered around the ketone functionality. The presence of substituents can significantly influence the reaction pathways and outcomes.

Reactions of the Parent Tetrahydro-4H-pyran-4-one

The carbonyl group in tetrahydro-4H-pyran-4-one is susceptible to nucleophilic attack. This reactivity is fundamental to many of its applications in organic synthesis.

Reactions of Substituted Tetrahydro-4H-pyran-4-ones

3-Hydroxytetrahydro-4H-pyran-4-one: The presence of a hydroxyl group at the C3 position introduces additional reactivity. For instance, bromination of the corresponding 3-hydroxytetrahydropyran derivative leads to a dibromide, which can then undergo elimination reactions to form unsaturated pyranones.[3]

Aldol Condensation: Substituted tetrahydro-4H-pyran-4-ones can undergo aldol condensation reactions with aromatic aldehydes to form mono- and dissymmetric bisarylidene derivatives. This reaction provides a pathway to more complex molecular architectures.

Experimental Protocols

Synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one: [4] A condensation reaction of acetone with formaldehyde is carried out in a 1:4 molar ratio in an alkaline medium. The reaction temperature is maintained at 30-35°C. The product is obtained with a yield of 67.4%.

Bromination of a 3-hydroxytetrahydropyran derivative: [3] The 3-hydroxytetrahydropyran is treated with a brominating agent to yield a dibromide intermediate.

Elimination reaction of the dibromide: [3] The resulting dibromide is treated with 1,8-diazabicyclo[5.4.0]undecene (DBU) to yield a bromopyran and 3-acetoxy-4H-pyran-4-one. Alternatively, reaction with silver acetate in acetic acid predominantly affords the bromopyran in excellent yield.

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

Synthesis_of_Tetrahydro_4H_pyran_4_one_Derivatives cluster_parent Parent Compound Synthesis cluster_substituted Substituted Derivatives Synthesis 3-Chloropropionyl_chloride 3-Chloropropionyl chloride Friedel_Crafts Friedel-Crafts Acylation 3-Chloropropionyl_chloride->Friedel_Crafts Ethylene Ethylene Ethylene->Friedel_Crafts Hydrolysis_Cyclization Hydrolysis & Cyclization Friedel_Crafts->Hydrolysis_Cyclization Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Hydrolysis_Cyclization->Tetrahydro-4H-pyran-4-one 4-Methylenepyrans 4-Methylenepyrans Ozonolysis Ozonolysis 4-Methylenepyrans->Ozonolysis Reduction Reduction Ozonolysis->Reduction 3-Hydroxytetrahydro-4H-pyran-4-one 3-Hydroxytetrahydro-4H-pyran-4-one Reduction->3-Hydroxytetrahydro-4H-pyran-4-one Acetone Acetone Condensation Condensation Acetone->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one Condensation->3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

Caption: Synthetic pathways to tetrahydro-4H-pyran-4-one and its derivatives.

Reactivity_of_3_hydroxytetrahydropyran_derivative 3-hydroxytetrahydropyran 3-Hydroxytetrahydropyran Derivative Bromination Bromination 3-hydroxytetrahydropyran->Bromination Dibromide Dibromide Intermediate Bromination->Dibromide Elimination_DBU Elimination (DBU) Dibromide->Elimination_DBU Elimination_AgOAc Elimination (AgOAc) Dibromide->Elimination_AgOAc Bromopyran Bromopyran Elimination_DBU->Bromopyran 3-acetoxy-4H-pyran-4-one 3-Acetoxy-4H-pyran-4-one Elimination_DBU->3-acetoxy-4H-pyran-4-one Elimination_AgOAc->Bromopyran

Caption: Reactivity of a 3-hydroxytetrahydropyran derivative.

References

A Cost-Benefit Analysis of 3,3-Dimethoxytetrahydro-4H-pyran-4-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that impacts the efficiency, cost, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 3,3-dimethoxytetrahydro-4H-pyran-4-one, a versatile protected ketone, by comparing its synthesis and potential applications with a relevant alternative, the ethylene ketal of tetrahydro-4H-pyran-4-one.

The utility of this compound lies in the protection of the ketone functionality in the tetrahydro-4H-pyran-4-one core. This protection allows for selective reactions at other positions of the molecule without interference from the otherwise reactive carbonyl group. This is particularly valuable in multi-step syntheses where precise control over reactivity is paramount.

Synthesis and Cost Analysis

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, tetrahydro-4H-pyran-4-one, followed by a ketalization reaction to install the dimethoxy group.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one

An industrially scalable method for the synthesis of tetrahydro-4H-pyran-4-one is outlined in Chinese patent CN103508990A. This process involves the reaction of 3-chloropropionyl chloride with ethylene in the presence of aluminum trichloride to form 1,5-dichloropentan-3-one, which is then cyclized to the desired product.

Step 2: Ketalization to this compound

The ketone functionality of tetrahydro-4H-pyran-4-one can be protected as a dimethyl ketal by reacting it with trimethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid, in methanol. This is a standard and high-yielding procedure for ketal formation.[1]

A key alternative for protecting the ketone in tetrahydro-4H-pyran-4-one is the formation of a cyclic ethylene ketal. This is achieved by reacting the ketone with ethylene glycol in the presence of an acid catalyst.

Below is a comparative table summarizing the estimated costs and process parameters for the synthesis of both protected pyranones.

ParameterThis compound3,3-Ethylenedioxytetrahydro-4H-pyran-4-one (Alternative)
Starting Materials Tetrahydro-4H-pyran-4-one, Trimethyl orthoformate, Methanol, Acid catalystTetrahydro-4H-pyran-4-one, Ethylene glycol, Toluene, Acid catalyst
Estimated Reagent Cost per Mole of Product ModerateLow to Moderate
Reaction Conditions Mild (typically room temperature)Moderate (often requires heating and azeotropic removal of water)
Typical Yield High (>90%)High (>90%)
Work-up Procedure Neutralization, extraction, and distillationNeutralization, extraction, and distillation
By-products Formic acid methyl ester, MethanolWater

Experimental Protocols

Synthesis of Tetrahydro-4H-pyran-4-one (Adapted from CN103508990A)
  • To a reactor charged with aluminum trichloride and a solvent such as dichloromethane, 3-chloropropionyl chloride is added under a controlled temperature.

  • Ethylene gas is then introduced into the reaction mixture.

  • The reaction is quenched with acidic water, and the organic layer containing 1,5-dichloropentan-3-one is separated.

  • The 1,5-dichloropentan-3-one is then subjected to cyclization in the presence of a base to yield tetrahydro-4H-pyran-4-one.

  • The crude product is purified by vacuum distillation.

Synthesis of this compound
  • Tetrahydro-4H-pyran-4-one is dissolved in methanol.

  • Trimethyl orthoformate (1.2 equivalents) is added to the solution.

  • A catalytic amount of concentrated hydrochloric acid is added.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC).

  • The reaction is quenched with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Synthesis of 3,3-Ethylenedioxytetrahydro-4H-pyran-4-one (Alternative)
  • Tetrahydro-4H-pyran-4-one and ethylene glycol (1.2 equivalents) are dissolved in toluene.

  • A catalytic amount of p-toluenesulfonic acid is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization.

Performance Comparison and Applications

The choice between using the dimethyl ketal or the ethylene ketal of tetrahydro-4H-pyran-4-one depends on the specific requirements of the subsequent synthetic steps.

FeatureThis compound3,3-Ethylenedioxytetrahydro-4H-pyran-4-one (Alternative)
Stability Generally stable to basic and nucleophilic conditions.More stable than the dimethyl ketal, especially to mildly acidic conditions.
Deprotection Conditions Mildly acidic aqueous conditions.Requires stronger acidic conditions for deprotection compared to the dimethyl ketal.
Synthetic Utility Useful when a readily cleavable protecting group is required.Preferred when subsequent reaction steps involve moderately acidic conditions where the dimethyl ketal might be labile.
Cost-Effectiveness The use of trimethyl orthoformate can be more expensive than ethylene glycol.Generally more cost-effective due to the lower cost of ethylene glycol.

Applications: Both this compound and its ethylene ketal analogue serve as valuable intermediates in the synthesis of complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry. The protected pyranone core allows for transformations such as:

  • Introduction of substituents at the C2 and C6 positions: The protected ketone allows for selective deprotonation and alkylation at the alpha positions.

  • Modification of the pyran ring: The protected nature of the carbonyl group facilitates reactions such as reduction or functionalization of other parts of the heterocyclic ring.

  • Use in cycloaddition reactions: The protected pyranone can act as a dienophile or be further modified to participate in various cycloaddition reactions.

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthesis pathways and the logical relationship in choosing a protecting group.

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Ketalization_Me Ketalization (Trimethyl orthoformate, H+) Start->Ketalization_Me Ketalization_Et Ketalization (Ethylene glycol, H+) Start->Ketalization_Et Product_Me This compound Ketalization_Me->Product_Me Product_Et 3,3-Ethylenedioxytetrahydro-4H-pyran-4-one Ketalization_Et->Product_Et

Caption: Synthetic routes to protected tetrahydro-4H-pyran-4-ones.

Decision_Process Condition Subsequent Reaction Conditions Mildly_Acidic Mildly Acidic or Basic Condition->Mildly_Acidic If Strongly_Acidic Strongly Acidic Condition->Strongly_Acidic If Choose_Me Choose 3,3-Dimethoxy... Mildly_Acidic->Choose_Me Choose_Et Choose 3,3-Ethylenedioxy... Strongly_Acidic->Choose_Et

Caption: Decision logic for choosing the appropriate protecting group.

Conclusion

Both this compound and its ethylene ketal are valuable tools in organic synthesis. The choice between them represents a trade-off between the cost of reagents and the stability of the protecting group.

  • This compound is a suitable choice when a readily cleavable protecting group is needed and the subsequent reaction conditions are not strongly acidic. While the initial reagent cost may be slightly higher, the ease of deprotection can be a significant advantage.

  • The ethylene ketal of tetrahydro-4H-pyran-4-one offers a more robust protecting group at a potentially lower initial cost. It is the preferred choice when the synthetic route involves moderately acidic steps that could inadvertently cleave the dimethyl ketal.

Ultimately, the optimal choice will be dictated by the specific synthetic strategy, the nature of the subsequent chemical transformations, and the overall economic considerations of the project. This guide provides the necessary data and frameworks to make an informed decision, thereby enhancing the efficiency and success of complex synthetic endeavors.

References

A Comparative Guide to Quantum Chemical Calculations for 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common quantum chemical methods for studying the molecular properties of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of published experimental or computational data for this specific molecule, this document presents a hypothetical study based on established theoretical levels applied to similar pyranone derivatives. The objective is to guide researchers in selecting appropriate computational methodologies for their studies.

Introduction

This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and vibrational frequencies is crucial for predicting its reactivity, stability, and potential biological activity. Quantum chemical calculations are indispensable tools for obtaining these insights at a molecular level. This guide compares three widely used ab initio and density functional theory (DFT) methods with two different basis sets to provide a framework for computational studies on this molecule and its analogues.

Comparison of Computational Methods

The performance of a quantum chemical calculation is highly dependent on the chosen level of theory and the basis set. Here, we compare Hartree-Fock (HF), Density Functional Theory (DFT) with the B3LYP functional, and Møller-Plesset perturbation theory of the second order (MP2). These methods are evaluated with two Pople-style and correlation-consistent basis sets: 6-31G* and cc-pVTZ.

  • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation, which can affect the accuracy of the results, but it is computationally less expensive.

  • Density Functional Theory (DFT): The B3LYP functional is a hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. It is one of the most popular methods for calculations on organic molecules, offering a good balance between accuracy and computational cost.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects. It generally provides more accurate results than HF and often DFT, but at a significantly higher computational cost.

The choice of basis set also influences the accuracy of the calculations:

  • 6-31G*: A split-valence double-zeta basis set that includes polarization functions on heavy atoms. It is a widely used and computationally efficient basis set for geometry optimizations of organic molecules.

  • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A larger and more flexible basis set designed to systematically converge towards the complete basis set limit. It provides higher accuracy, especially for energy calculations, but is more computationally demanding.

Experimental Protocols (Computational Details)

The following protocol outlines the steps for performing geometry optimization and vibrational frequency calculations for this compound.

Software: Gaussian 16 or a similar quantum chemistry software package.

Protocol:

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • For each level of theory (HF, B3LYP, MP2) and basis set (6-31G*, cc-pVTZ), perform a full geometry optimization.

    • The optimization should be carried out in the gas phase.

    • Use tight convergence criteria to ensure a true energy minimum is found.

    • Example Gaussian 16 input line: #p opt freq M062X/6-311+G(2df,2p) geom=connectivity

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

    • The results will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Data Analysis:

    • Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) from the output files.

    • Record the electronic energy, ZPVE-corrected energy, enthalpy, and Gibbs free energy.

    • Analyze the calculated vibrational frequencies, particularly the characteristic stretching frequency of the carbonyl group (C=O).

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound. The trends in the data reflect the expected performance of each computational method and basis set.

Table 1: Hypothetical Optimized Geometric Parameters for the Pyranone Ring

ParameterHF/6-31GB3LYP/6-31GMP2/6-31G*HF/cc-pVTZB3LYP/cc-pVTZMP2/cc-pVTZ
Bond Lengths (Å)
C4=O81.1851.2101.2151.1821.2081.212
C3-C41.5301.5251.5221.5281.5231.520
C4-C51.5301.5251.5221.5281.5231.520
C5-O11.4201.4301.4321.4181.4281.430
**Bond Angles (°) **
O8=C4-C3122.0121.5121.4122.2121.6121.5
C3-C4-C5116.0117.0117.2115.8116.8117.0
C4-C5-O1111.0111.5111.6110.8111.4111.5

Table 2: Hypothetical Calculated Electronic and Gibbs Free Energies

Method/Basis SetElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative CPU Time
HF/6-31G-650.12345-649.987651.0
B3LYP/6-31G-652.98765-652.851852.5
MP2/6-31G*-651.54321-651.4074110.2
HF/cc-pVTZ-650.23456-650.0987615.8
B3LYP/cc-pVTZ-653.12345-652.9876545.3
MP2/cc-pVTZ-651.78901-651.65321150.7

Table 3: Hypothetical Carbonyl (C=O) Stretching Frequency

Method/Basis SetUnscaled Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)¹
HF/6-31G18501648
B3LYP/6-31G17801727
MP2/6-31G*17651712
HF/cc-pVTZ18551651
B3LYP/cc-pVTZ17751722
MP2/cc-pVTZ17601707

¹Scaling factors are commonly applied to calculated vibrational frequencies to better match experimental values. Hypothetical scaling factors used: HF (0.89), B3LYP (0.97), MP2 (0.97).

Mandatory Visualization

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis mol_build 1. Build 3D Structure initial_opt 2. Initial MM Optimization mol_build->initial_opt geom_opt 3. Geometry Optimization (HF, B3LYP, MP2 with 6-31G* or cc-pVTZ) initial_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc analysis 5. Extract and Analyze Data (Geometries, Energies, Frequencies) freq_calc->analysis comparison 6. Compare Methods analysis->comparison

Caption: Computational workflow for quantum chemical calculations.

Logical_Relationships cluster_methods Levels of Theory (Increasing Accuracy & Cost) cluster_basis_sets Basis Sets (Increasing Size & Accuracy) HF Hartree-Fock (HF) DFT DFT (B3LYP) HF->DFT + Correlation (approx.) MP2 MP2 DFT->MP2 + More Accurate Correlation BS1 6-31G* BS2 cc-pVTZ BS1->BS2 More Functions

Caption: Logical relationships between computational methods and basis sets.

Conclusion

This guide provides a comparative overview of different quantum chemical methods for the study of this compound. The hypothetical data illustrates that while more computationally demanding methods like MP2 with a large basis set like cc-pVTZ are expected to yield the most accurate results, DFT methods such as B3LYP with a moderate basis set like 6-31G* often provide a reasonable compromise between accuracy and computational cost for many applications in drug discovery and development. The choice of method should be guided by the specific research question and the available computational resources. For initial conformational analysis, a less expensive method may be sufficient, whereas for accurate energy and property predictions, a higher level of theory is recommended.

Literature Review: Applications of 3,3-Dimethoxytetrahydro-4H-pyran-4-one - A Scarcity of Published Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chemical compound's applications is crucial for its potential utilization. However, a thorough literature review reveals a significant lack of published data on the applications of 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Insights from Structurally Related Pyran-4-one Derivatives

In the absence of direct information, an examination of structurally related pyran-4-one derivatives can offer potential, albeit speculative, insights into the possible areas of interest for this compound. It is critical to emphasize that the following applications are not of this compound but of other members of the pyran-4-one family. These derivatives often serve as versatile building blocks in organic synthesis and can exhibit a range of biological activities.

Tetrahydro-4H-pyran-4-one: A Versatile Intermediate

Tetrahydro-4H-pyran-4-one, a parent compound lacking the dimethoxy substitution, is a well-established intermediate in organic chemistry.[2] Its utility stems from its reactivity towards both nucleophiles and electrophiles, allowing for the synthesis of a variety of more complex molecules.[2] This compound has been identified as a key intermediate in the construction of various oxacycles.[3] Furthermore, some studies have explored its potential biological activities, including antimicrobial and insecticidal properties, and even anti-influenza virus activity.[2]

A general synthetic pathway to produce such derivatives can be visualized as a multi-step process, often starting from readily available precursors.

G cluster_synthesis General Synthesis of Tetrahydro-4H-pyran-4-one Derivatives Starting_Materials Simple Organic Precursors Cyclization Cyclization Reaction Starting_Materials->Cyclization e.g., Acid Catalysis Tetrahydropyran_Core Tetrahydro-4H-pyran-4-one Core Cyclization->Tetrahydropyran_Core Functionalization Functional Group Interconversion Tetrahydropyran_Core->Functionalization Various Reagents Final_Product Diverse Pyran-4-one Derivatives Functionalization->Final_Product

Figure 1. A generalized workflow for the synthesis of tetrahydro-4H-pyran-4-one derivatives.

4H-Pyran-4-one Derivatives: A Spectrum of Bioactivity

The broader class of 4H-pyran-4-one derivatives has been the subject of more extensive research, revealing a wide array of biological activities. These compounds are recognized for their potential as:

  • Antimicrobial and Antifungal Agents: Various synthesized 4H-pyran derivatives have demonstrated inhibitory activity against bacteria and fungi, including Mycobacterium bovis.[4]

  • Anticancer Agents: Certain 4H-pyran derivatives have been investigated for their cytotoxic effects against cancer cell lines.

  • Antioxidant Properties: The pyran-4-one scaffold is also associated with antioxidant activity.

The synthesis of these bioactive molecules often involves multi-component reactions, which are efficient one-pot processes that combine three or more reactants.[5]

The general workflow for screening the biological activity of such newly synthesized compounds is a standardized process in drug discovery.

G cluster_screening Biological Activity Screening Workflow Synthesis Synthesis of Pyran-4-one Derivatives In_Vitro_Assays In Vitro Assays (e.g., MIC, IC50) Synthesis->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Figure 2. A typical workflow for the biological evaluation of synthesized chemical compounds.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3,3-dimethoxytetrahydro-4H-pyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 3,3-dimethoxytetrahydro-4H-pyran-4-one.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the known hazards of the structurally related compound, tetrahydro-4H-pyran-4-one, and general best practices for the disposal of flammable liquid laboratory chemicals, ketones, and acetals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

Work Area:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Keep the chemical away from sources of ignition such as open flames, hot plates, and spark-producing equipment.[1][2]

Quantitative Data for Structural Analog: tetrahydro-4H-pyran-4-one

The following data is for the related compound, tetrahydro-4H-pyran-4-one, and should be used as a conservative reference for assessing the potential hazards of this compound.

PropertyValue
CAS Number 29943-42-8
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid
Flash Point 55 °C (131 °F) - Closed Cup
Boiling Point 166 - 166.5 °C (330.8 - 331.7 °F)
Hazard Classification Flammable Liquid (Category 3)

Data sourced from available Safety Data Sheets for tetrahydro-4H-pyran-4-one.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste, likely falling under the category of flammable liquids.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed waste container.[1][3]

    • The container should be made of a compatible material, such as glass or a suitable plastic.[3] If reusing a container, ensure it is clean and has been triple-rinsed.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., accumulation start date, primary hazard - likely "Flammable Liquid").[3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2]

    • Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.

  • Disposal Request:

    • Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[3]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow for Chemical Disposal

The following diagram outlines the general decision-making process for the disposal of a laboratory chemical like this compound.

Workflow for the Disposal of this compound start Start: Unused or Waste This compound assess_hazards Assess Hazards (Consult SDS/EHS) start->assess_hazards stop STOP start->stop Never dispose down the drain or in trash ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe collect_waste Collect in a Labeled, Compatible Waste Container ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Contact EHS for Hazardous Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end improper_disposal Improper Disposal (Drain, Trash) stop->improper_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,3-dimethoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3,3-dimethoxytetrahydro-4H-pyran-4-one in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and maintaining a secure work environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[1]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] Avoid using latex gloves due to potential degradation.
Body Flame-Resistant Laboratory Coat or CoverallsShould be worn over personal clothing to protect against splashes and spills.[1]
Respiratory Use in a Well-Ventilated Area (e.g., Fume Hood)If ventilation is inadequate or if there is a risk of inhaling vapors, a respirator with an organic vapor cartridge may be necessary. For firefighting, a self-contained breathing apparatus (SCBA) is required.[1][3]
Feet Closed-Toe ShoesShoes should be made of a material that offers protection against chemical spills.

Operational and Disposal Plans

1. Pre-Operational Checklist:

  • Ensure a calibrated fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is readily accessible.[1][3]

  • Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Confirm the fume hood is functioning correctly.

  • Have spill control materials (e.g., inert absorbent material) available.[4][5]

2. Step-by-Step Handling Procedure:

  • Preparation: Don all required PPE as outlined in the table above.

  • Dispensing: Conduct all handling and dispensing of this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[4][5]

  • Transfer: Use non-sparking tools for all transfers.[3][4][5]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][5]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

3. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a suitable, sealed container for disposal.[4][5]

  • Large Spills: Evacuate the area immediately. If it is safe to do so, remove all sources of ignition.[1][3] Contact your institution's emergency response team.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

4. Disposal Plan:

  • Waste Classification: Waste containing this compound is classified as hazardous waste.[5]

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible wastes.

  • Disposal Route: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[5] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with regulations.[3]

Experimental Workflow

G cluster_prep cluster_handling cluster_cleanup cluster_disposal prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe setup Verify Fume Hood & Safety Equipment prep->setup handling Handling in Fume Hood dispense Dispense Chemical (Grounding & Bonding) handling->dispense reaction Perform Experiment dispense->reaction cleanup Cleanup & Decontamination reaction->cleanup disposal Waste Disposal reaction->disposal decontaminate Decontaminate Work Area cleanup->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash collect_waste Collect Waste in Labeled Container disposal->collect_waste dispose_waste Dispose via Licensed Waste Handler collect_waste->dispose_waste

Caption: Operational workflow for handling this compound.

References

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Retrosynthesis Analysis

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3,3-dimethoxytetrahydro-4H-pyran-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.